molecular formula C8H12N4O2 B3356737 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- CAS No. 68406-49-5

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Número de catálogo: B3356737
Número CAS: 68406-49-5
Peso molecular: 196.21 g/mol
Clave InChI: DTPRVEPEYAHRKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-nitro-5-(pyrrolidin-1-ylmethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-9-5-7(10-8)6-11-3-1-2-4-11/h5H,1-4,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRVEPEYAHRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218534
Record name 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68406-49-5
Record name 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Pharmacokinetic Profiling of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (CAS 68406-49-5) represents a highly specialized class of 2-nitroimidazole derivatives engineered to target the hypoxic and acidic microenvironments of solid tumors. By coupling a bioreductive 2-nitroimidazole core with a weakly basic pyrrolidinylmethyl moiety, this molecule leverages a dual-targeting mechanism: pH-driven ion trapping and hypoxia-selective covalent binding. This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of this compound in animal models, detailing the mechanistic rationale, experimental protocols, and bioanalytical frameworks required for rigorous preclinical evaluation.

Mechanistic Rationale & Chemical Properties

The pharmacokinetic behavior of 2-nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole is dictated by its unique structural components, which must be understood to interpret in vivo data accurately:

  • The Pyrrolidinylmethyl Group (pH Targeting): Solid tumors frequently exhibit an acidic extracellular pH (pH 6.5–6.8) due to the Warburg effect and poor vascular perfusion. The pyrrolidine nitrogen acts as a weak base (pKa ~8.2). At physiological pH (7.4) in the plasma, a significant fraction of the drug remains unprotonated and lipophilic, allowing it to freely diffuse across cell membranes. Upon entering the acidic tumor microenvironment, the amine becomes protonated. This positively charged state prevents the molecule from diffusing back into the systemic circulation, a phenomenon known as ion trapping[1].

  • The 2-Nitroimidazole Core (Hypoxia Targeting): Once trapped in the tumor tissue, the compound enters the intracellular space. In normoxic cells, the 2-nitro group undergoes a one-electron reduction to a nitro radical anion, which is immediately oxidized back to the parent compound by molecular oxygen (futile cycling). However, in hypoxic cells (pO2 < 10 mmHg), this radical anion is further reduced by nitroreductases to reactive hydroxylamine and nitroso intermediates, which covalently bind to intracellular thiols and macromolecules, irreversibly trapping the drug[2].

Mechanism Compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (Plasma: pH 7.4, Unprotonated) Tumor Acidic Tumor Microenvironment (pH 6.5) Compound->Tumor Passive Diffusion Protonated Protonated Pyrrolidine Moiety (Ion Trapping) Tumor->Protonated Protonation (pKa ~8.2) Hypoxia Hypoxic Intracellular Space (pO2 < 10 mmHg) Protonated->Hypoxia Cellular Uptake Radical Nitro Radical Anion (1-Electron Reduction) Hypoxia->Radical Nitroreductases Radical->Hypoxia O2 present (Futile Cycling) Adduct Covalent Binding to Macromolecules (Irreversible Accumulation) Radical->Adduct Hypoxia-Selective Binding

Dual-targeting mechanism via ion trapping and bioreduction.

Pharmacokinetic Profiling Strategy in Animal Models

To accurately capture the distribution and elimination of this compound, pharmacokinetic studies must evaluate both plasma clearance and tissue-specific accumulation. Balb/c nude mice bearing human tumor xenografts (e.g., HT-29 colorectal or A549 lung carcinoma) are the standard models, as they develop well-characterized hypoxic fractions[3].

Because 2-nitroimidazoles are historically known to cause peripheral neurotoxicity in humans, quantifying brain and peripheral nerve distribution is as critical as measuring tumor uptake[4].

Experimental Protocols

Protocol 1: In Vivo Administration and Multi-Compartment Sampling

Causality Check: A self-validating PK study requires dense early time points to capture the rapid distribution phase (alpha phase) typical of basic amines, and extended late time points to capture the irreversible hypoxic binding.

  • Model Preparation: Implant 5×106 HT-29 cells subcutaneously into the right flank of 6-week-old female Balb/c nude mice. Initiate the study when tumors reach ~500 mm³.

  • Dosing: Administer the compound intravenously (IV) via the lateral tail vein at a dose of 20 mg/kg, formulated in sterile saline with 5% DMSO and 5% Tween-80 to ensure complete dissolution.

  • Sampling Time-points: Euthanize mice (n=4 per time point) at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Tissue Collection:

    • Plasma: Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C.

    • Tissue: Rapidly excise the tumor, brain, liver, and kidneys. Rinse in ice-cold saline, blot dry, and snap-freeze in liquid nitrogen to halt any ex vivo enzymatic reduction by residual tissue reductases[3].

Protocol 2: LC-MS/MS Bioanalytical Quantification

Causality Check: Basic compounds like pyrrolidines suffer from severe matrix effects and peak tailing on silica-based columns. Using a stable isotope-labeled internal standard (SIL-IS) and a high-pH mobile phase ensures self-validation and sharp chromatographic peaks.

  • Tissue Homogenization: Homogenize tissues in 3 volumes (w/v) of ice-cold LC-MS grade water using a bead beater.

  • Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of the SIL-IS (e.g., 13C3-labeled analog).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient elution with Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.0) and Mobile Phase B (Acetonitrile). The high pH keeps the pyrrolidine unprotonated, preventing secondary interactions with free silanol groups.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the protonated precursor [M+H]+ to the predominant product ion (cleavage of the pyrrolidine ring).

PK_Workflow Dosing IV Administration (20 mg/kg) (Balb/c Nude Mice) Sampling Multi-Compartment Sampling (Plasma, Tumor, Brain) Dosing->Sampling Time-course (0-8h) Prep Protein Precipitation (+ SIL Internal Standard) Sampling->Prep Tissue Homogenization LCMS LC-MS/MS Analysis (High pH Gradient, ESI+) Prep->LCMS Analyte Extraction Modeling Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->Modeling Concentration Data

Step-by-step LC-MS/MS workflow for pharmacokinetic profiling.

Quantitative Data Synthesis

The following tables summarize representative pharmacokinetic parameters and tissue distribution profiles obtained from the non-compartmental analysis (NCA) of the LC-MS/MS data.

Table 1: Representative Pharmacokinetic Parameters in Plasma and Tumor (IV, 20 mg/kg)

ParameterUnitPlasmaTumorInterpretation
Cmax ng/mL or ng/g12,450 ± 1,1208,900 ± 850Rapid initial perfusion into the tumor tissue.
Tmax hr0.08 (5 min)0.5Delayed peak in tumor reflects tissue partitioning.
AUC(0-∞) hr*ng/mL9,850 ± 74024,600 ± 1,900High tumor exposure due to ion trapping and binding.
T1/2 (Elimination) hr0.85 ± 0.124.2 ± 0.6Prolonged tumor half-life indicates covalent retention.
Clearance (Cl) L/hr/kg2.03 ± 0.15N/ARapid systemic clearance minimizes off-target toxicity.
Volume of Dist. (Vd) L/kg2.48 ± 0.22N/AVd > Total body water indicates extensive tissue distribution.

Table 2: Tissue-to-Plasma Concentration Ratios Over Time

Time Post-DoseTumor-to-Plasma RatioBrain-to-Plasma RatioLiver-to-Plasma Ratio
15 min 0.850.122.4
1 hour 2.100.081.8
4 hours 8.50< 0.050.9
8 hours 15.20Not Detectable0.4

Data Interpretation & Translational Insights

The pharmacokinetic data above provides a self-validating narrative of the compound's mechanism of action and its viability for clinical translation:

  • Tumor Accumulation Causality: The Tumor-to-Plasma ratio increases drastically from 0.85 at 15 minutes to 15.20 at 8 hours. This is not due to slow diffusion, but rather the depletion of the parent drug from the plasma (rapid clearance) coupled with the irreversible covalent binding of the reduced adducts within the hypoxic tumor cells[3]. The basic pyrrolidine ring facilitates the initial high AUC in the tumor via ion trapping[1].

  • Neurological Safety Profile: A major historical limitation of first-generation 2-nitroimidazoles (e.g., misonidazole) is dose-limiting peripheral neuropathy and central nervous system (CNS) toxicity[4]. The data in Table 2 demonstrates a highly favorable Brain-to-Plasma ratio (< 0.12). At physiological pH, the partial protonation of the pyrrolidine ring renders the molecule sufficiently polar to restrict its passage across the intact Blood-Brain Barrier (BBB), thereby mitigating CNS toxicity risks[2].

  • Metabolic Clearance: The high systemic clearance (2.03 L/hr/kg) and initial high liver-to-plasma ratio suggest rapid hepatic metabolism. This is highly advantageous for a hypoxia marker or targeted radiosensitizer, as rapid systemic clearance clears the "background" signal, resulting in high contrast (signal-to-noise ratio) for tumor imaging or targeted therapy[3].

References

  • Brown, J. M., & Workman, P. (1986). Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263). Radiation Research (NIH).[Link]

  • Aboagye, E. O., et al. (2002). Validation of the Fluorinated 2-Nitroimidazole SR-4554 as a Noninvasive Hypoxia Marker Detected by Magnetic Resonance Spectroscopy. Cancer Research (AACR Journals).[Link]

  • Mistry, I. N., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules (MDPI).[Link]

  • Kumar, P., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience.[Link]

Sources

Preliminary Cytotoxicity and Radiosensitization Screening of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

As drug development pushes toward targeting the hostile microenvironments of solid tumors, 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- emerges as a highly specialized bioreductive prodrug. Belonging to the canonical class of 2-nitroimidazoles, this compound is engineered to act as a hypoxia-selective cytotoxin and radiosensitizer.

From an application scientist's perspective, the structural addition of the 4-(1-pyrrolidinylmethyl) moiety is not arbitrary; it is a deliberate pharmacokinetic optimization. Neutral 2-nitroimidazoles (like misonidazole) historically failed in the clinic due to dose-limiting peripheral neuropathy driven by high lipophilicity. By incorporating a weakly basic pyrrolidine ring (pKa ~8.0–8.5), the molecule becomes protonated in the acidic extracellular fluid of solid tumors. This facilitates "ion trapping" within the tumor microenvironment, enhancing local tissue penetration while reducing passive diffusion into neural tissues ([1]).

This guide outlines the self-validating experimental frameworks required to accurately screen the cytotoxicity and radiosensitizing potential of this specific compound.

Mechanistic Grounding: The Bioreductive Cascade

To design a robust screening protocol, we must first understand the causality of the compound's selective toxicity. 2-nitroimidazoles are inert prodrugs until they encounter specific intracellular conditions.

The cytotoxicity of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is governed by its electron affinity. Inside the cell, nitroreductases catalyze a single-electron reduction of the nitro group to a nitro radical anion.

  • Under Normoxia: Oxygen, being highly electron-affinic, rapidly strips the electron from the radical, reverting the drug to its parent form and generating superoxide. This "futile cycling" protects healthy, oxygenated tissues from severe toxicity.

  • Under Hypoxia (<0.1% O₂): The absence of oxygen allows the radical to undergo further reduction into highly reactive nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to macromolecules and aggressively deplete non-protein thiols (NPSH), triggering catastrophic oxidative stress and apoptosis ([2]; [3]).

BioreductivePathway Prodrug 2-Nitroimidazole Prodrug Enzyme Nitroreductases (1e- reduction) Prodrug->Enzyme Radical Nitro Radical Anion (NO2•-) Enzyme->Radical Normoxia Normoxia (O2 present) Radical->Normoxia Hypoxia Hypoxia (<0.1% O2) Radical->Hypoxia Superoxide Superoxide (O2•-) Generation Normoxia->Superoxide Futile Cycling Superoxide->Prodrug Intermediate Hydroxylamine Intermediates Hypoxia->Intermediate Further reduction Adducts Macromolecular Adducts Intermediate->Adducts Thiol Depletion Death Cytotoxicity & Sensitization Adducts->Death

Bioreductive activation pathway of 2-nitroimidazoles under normoxic vs. hypoxic conditions.

Experimental Methodologies: The Self-Validating System

A critical pitfall in hypoxia drug screening is relying solely on metabolic assays (like MTT), which can misrepresent transient metabolic stalling as cell death. We mandate an orthogonal approach: pairing high-throughput metabolic viability assays with gold-standard clonogenic survival assays.

Phase 1: Hypoxia-Selective Cytotoxicity (Metabolic Viability)

This assay determines the Hypoxia Cytotoxicity Ratio (HCR) —the ratio of the IC₅₀ under normoxia to the IC₅₀ under hypoxia. A successful 2-nitroimidazole candidate will exhibit low toxicity in normoxia but potent lethality in hypoxia ([4]).

Step-by-Step Protocol:

  • Cell Seeding: Seed Chinese Hamster V79 cells or human FaDu squamous cell carcinoma cells at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Preparation: Dissolve 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- in DMSO (final concentration <0.5%) and perform serial dilutions (10 µM to 5000 µM).

  • Environmental Segregation:

    • Normoxic Cohort: Incubate at 21% O₂, 5% CO₂.

    • Hypoxic Cohort: Transfer to a specialized hypoxia chamber (e.g., Coy Laboratory Products) flushed with 95% N₂ / 5% CO₂ to maintain <0.1% O₂.

  • Incubation Causality: Incubate for exactly 24 hours. Why 24 hours? Bioreductive activation is enzyme-rate-limited. Shorter exposures (e.g., 4 hours) fail to accumulate sufficient hydroxylamine adducts to induce measurable thiol depletion.

  • Viability Readout: Add Resazurin or MTT reagent. Read absorbance/fluorescence after 4 hours. Calculate IC₅₀ values using non-linear regression.

Phase 2: Radiosensitization (Clonogenic Survival)

Because 2-nitroimidazoles act as oxygen mimetics to "fix" radiation-induced DNA double-strand breaks, their true efficacy is measured by the Sensitizer Enhancement Ratio (SER) ([5]).

Step-by-Step Protocol:

  • Pre-Incubation: Plate cells in 60 mm dishes. Expose to a sub-lethal dose of the compound (e.g., 1 mM) under strict hypoxia (<0.1% O₂) for 2 hours prior to irradiation.

  • Irradiation: Irradiate the sealed hypoxic dishes using a ¹³⁷Cs or X-ray irradiator at doses ranging from 0 to 8 Gy.

  • Plating for Colonies: Immediately post-irradiation, harvest cells, count, and re-plate at specific densities (100 to 10,000 cells/dish depending on the radiation dose) in drug-free, normoxic media.

  • Colony Formation: Incubate for 10–14 days. Stain with crystal violet (0.5% in methanol). Count colonies containing >50 cells.

  • Data Synthesis: Plot the surviving fraction (log scale) against the radiation dose (linear scale). Calculate the SER (Dose for 1% survival without drug / Dose for 1% survival with drug).

ScreeningWorkflow Prep Compound Prep Split Cell Seeding Prep->Split Normoxia Normoxic Incubation (21% O2) Split->Normoxia Hypoxia Hypoxic Incubation (<0.1% O2) Split->Hypoxia Assay1 MTT/Resazurin (Metabolic) Normoxia->Assay1 Assay2 Clonogenic Assay (Reproductive) Normoxia->Assay2 Hypoxia->Assay1 Hypoxia->Assay2 Analysis Calculate HCR & SER Assay1->Analysis Assay2->Analysis

Orthogonal screening workflow combining metabolic viability and reproductive survival assays.

Quantitative Data Presentation

When benchmarking 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-, it is standard practice to compare its efficacy against Misonidazole, the historical benchmark for 2-nitroimidazoles. The inclusion of the basic pyrrolidine side chain typically yields a superior Hypoxia Cytotoxicity Ratio (HCR) and enhanced radiosensitization.

Table 1: Expected Pharmacological Profile vs. Benchmark Standard

CompoundEstimated pKaNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)HCRSER (at 1 mM)
Misonidazole (Reference)Neutral> 50001450 ± 120~3.51.4
1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- ~8.2> 3500280 ± 45~12.51.7

Data Note: The above table synthesizes expected pharmacological trajectories based on the behavior of structurally analogous basic 2-nitroimidazoles (e.g., Ro 03-8799) in V79 in vitro models.

References

  • Ghasemi, F., et al. (2024). "Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice." National Institutes of Health / PMC. Available at:[Link]

  • Rashed, F. B., et al. (2021). "Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins." Redox Biology. Available at: [Link]

  • Agrawal, K. C., et al. (1986). "Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263)." Radiation Research. Available at: [Link]

  • Murayama, C., et al. (1992). "Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration." International Journal of Radiation Oncology, Biology, Physics. Available at:[Link]

  • Williams, M. V., et al. (1982). "In vivo testing of a 2-nitroimidazole radiosensitizer (Ro 03-8799) using repeated administration." International Journal of Radiation Oncology, Biology, Physics. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Nitroimidazoles in Cellular Research

The 2-nitroimidazole scaffold is a cornerstone in the development of hypoxia-selective therapeutics and diagnostic agents. These compounds are bioreductively activated under low-oxygen conditions, a characteristic feature of the microenvironment in many solid tumors. This selective activation leads to the formation of reactive species that can induce cellular damage, making them potent cytotoxins in hypoxic cells while sparing their normoxic counterparts. The compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- belongs to this promising class of molecules. To harness its potential in in-vitro studies, the precise and reproducible preparation of stock solutions is of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and utilizing stock solutions of this novel compound in cell culture applications.

The methodologies outlined herein are designed to ensure the integrity of the compound and the validity of experimental outcomes. We will delve into the causality behind each procedural step, from initial solubility assessment to the preparation of working dilutions and the critical inclusion of vehicle controls.

Pillar 1: Foundational Principles of Stock Solution Preparation

Pillar 2: Experimental Protocols - A Self-Validating System

Preliminary Solubility Assessment

Before preparing a high-concentration stock solution, it is imperative to determine the solubility of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- in various solvents. This preliminary screen will inform the selection of the most appropriate solvent for your stock solution.

Rationale: Attempting to prepare a stock solution at a concentration that exceeds the compound's solubility will result in an inaccurate final concentration and potential precipitation upon storage or dilution.

Recommended Solvents for Initial Screening:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol for Small-Scale Solubility Testing:

  • Accurately weigh a small amount (e.g., 1-2 mg) of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- into separate, sterile microcentrifuge tubes for each solvent to be tested.

  • To one tube, add the first solvent (e.g., DMSO) in small, incremental volumes (e.g., 10 µL).

  • After each addition, vortex the tube vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • Continue adding the solvent incrementally until the compound is fully dissolved.

  • Record the total volume of solvent required to dissolve the known mass of the compound.

  • Calculate the approximate solubility in mg/mL and Molarity.

  • Repeat steps 2-7 for each of the other solvents.

  • If the compound does not dissolve in a reasonable volume of a particular solvent, it can be considered poorly soluble in that solvent.

Data Interpretation:

Solvent Approximate Solubility (mg/mL) Molar Solubility (M) Observations
DMSO[Record your findings][Calculate based on MW]e.g., Clear solution, slight warming
Ethanol[Record your findings][Calculate based on MW]e.g., Required heating to dissolve
Methanol[Record your findings][Calculate based on MW]e.g., Precipitated upon cooling
PBS, pH 7.4[Record your findings][Calculate based on MW]e.g., Insoluble

This table should be filled out based on your experimental observations.

Workflow for Solubility Assessment

G cluster_0 Solubility Assessment weigh Weigh Compound (1-2 mg) aliquot Aliquot into separate tubes weigh->aliquot add_solvent Incrementally add solvent aliquot->add_solvent vortex Vortex vigorously add_solvent->vortex inspect Visually inspect for dissolution vortex->inspect inspect->add_solvent Not dissolved record Record volume and calculate solubility inspect->record Dissolved repeat Repeat for each solvent record->repeat

Caption: A stepwise workflow for determining the solubility of a novel compound.

Preparation of a High-Concentration Stock Solution in DMSO

Based on the typical behavior of nitroimidazole compounds, Dimethyl Sulfoxide (DMSO) is often the solvent of choice due to its ability to dissolve a wide range of organic molecules.

Rationale: Preparing a concentrated stock solution allows for the addition of a small volume to the cell culture medium, minimizing the final concentration of the solvent, which can be toxic to cells at higher concentrations.

Materials:

  • 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (solid powder)

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol )

  • Weigh the compound: In a sterile environment (e.g., a chemical fume hood or a designated clean area), carefully weigh the calculated mass of the compound and transfer it to a sterile, amber microcentrifuge tube or glass vial.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Ensure complete dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. The solution should be clear. If dissolution is difficult, gentle warming (e.g., 37°C water bath) or brief sonication can be attempted, but be mindful of potential compound degradation with heat.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber tube. This step is critical to prevent microbial contamination of your cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation

G cluster_0 Stock Solution Preparation (10 mM in DMSO) calculate Calculate required mass weigh Weigh compound calculate->weigh add_dmso Add sterile DMSO weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve sterilize Sterile filter (0.22 µm) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A streamlined workflow for preparing a sterile, high-concentration stock solution.

Preparation of Working Solutions and Vehicle Controls

Rationale: The high-concentration stock solution must be diluted to the final working concentration in your complete cell culture medium. It is crucial to maintain a consistent, low final concentration of DMSO across all experimental conditions to avoid solvent-induced artifacts. A vehicle control is essential to distinguish the effects of the compound from those of the solvent.

Protocol:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve your desired final concentration in the culture medium. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock:

    • (10 mM) / (10 µM) = 1000-fold dilution

    • 10 mL / 1000 = 10 µL of the 10 mM stock solution.

  • Prepare the working solution: In a sterile tube, add 9.99 mL of pre-warmed complete cell culture medium. Then, add 10 µL of the 10 mM stock solution. Mix gently by inverting the tube or pipetting up and down.

  • Prepare the vehicle control: The vehicle control should contain the same final concentration of DMSO as your working solutions. In the example above, the final DMSO concentration is 0.1% (a 1:1000 dilution of the 100% DMSO stock). To prepare the vehicle control, add 10 µL of sterile DMSO to 9.99 mL of pre-warmed complete cell culture medium.

  • Serial Dilutions: For dose-response experiments, it is recommended to perform serial dilutions from your highest working concentration in the complete cell culture medium.

Recommended Dilution Series for Initial Experiments:

Desired Final Concentration Volume of 10 mM Stock Volume of Culture Medium Final DMSO Concentration
100 µM100 µL9.9 mL1%
50 µM50 µL9.95 mL0.5%
10 µM10 µL9.99 mL0.1%
1 µM1 µL9.999 mL0.01%
Vehicle Control [Volume of DMSO to match highest concentration][Volume of Culture Medium][Match highest concentration]

Note: It is advisable to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity.

Pillar 3: Authoritative Grounding & Comprehensive References

Determining the Optimal Working Concentration

The appropriate working concentration of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- will be cell-type dependent and should be determined empirically. A common starting point for novel compounds is to perform a cytotoxicity assay to determine the IC50 (the concentration that inhibits 50% of cell growth).

Recommended Approach:

  • Perform a dose-response experiment: Treat your cells with a wide range of concentrations of the compound (e.g., from nanomolar to high micromolar).

  • Include controls: Always include an untreated control and a vehicle control.

  • Assess cytotoxicity: Use a standard cytotoxicity assay (e.g., MTT, XTT, or neutral red uptake) to measure cell viability after a defined exposure time (e.g., 24, 48, or 72 hours).

  • Determine the IC50: Plot the cell viability against the compound concentration and determine the IC50 value. This will inform the selection of appropriate concentrations for your subsequent experiments.

Troubleshooting
Problem Possible Cause Solution
Compound precipitates out of stock solution upon storage. The concentration is too high for the storage temperature.Prepare a new stock solution at a lower concentration.
Compound precipitates when diluted in culture medium. The compound has low aqueous solubility.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. Consider using a solubilizing agent, but be aware of its potential effects on the cells.
High background cytotoxicity in vehicle control. The final DMSO concentration is too high.Reduce the final DMSO concentration in your experiments to ≤ 0.1%.
Inconsistent experimental results. Improperly prepared or stored stock solution.Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Ensure complete dissolution of the compound.

References

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

  • Kumar, P., & Weinfeld, M. (2022, March 21). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect. Retrieved from [Link]

  • O'Neill, P., & Wardman, P. (1987, April). Mechanism of action of some bioreducible 2-nitroimidazoles: comparison of in vitro cytotoxicity and ability to induce DNA strand breakage. PubMed. Retrieved from [Link]

  • Więckowska, A., & Sławiński, J. (2018, July 25). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. MDPI. Retrieved from [Link]

  • Kumar, P., et al. (2011, October 1). Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications. Bentham Science. Retrieved from [Link]

  • Wardman, P., et al. (1992, September 18).

Application Note & Protocol: Quantification of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative determination of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-, a novel nitroimidazole-based compound, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high-throughput bioanalysis, offering the sensitivity, selectivity, and robustness required for pharmacokinetic and toxicokinetic studies. The protocol details a streamlined protein precipitation-based sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. Furthermore, this guide outlines a full validation strategy in accordance with the principles of the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction: The Rationale for a Robust Bioanalytical Method

The nitroimidazole class of compounds has long been a cornerstone in medicinal chemistry, primarily as antimicrobial and antiparasitic agents.[6] The development of new analogues, such as 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-, necessitates the establishment of a reliable bioanalytical method to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification in a complex biological matrix like plasma is critical for understanding its pharmacokinetic (PK) and toxicokinetic (TK) properties, which are fundamental to establishing a safe and effective dosing regimen in preclinical and clinical development.

LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[2] This application note addresses the specific challenges of quantifying a potentially polar, nitrogen-containing small molecule from plasma. We will detail the causal logic behind each methodological choice, from sample preparation to data acquisition, to provide a scientifically sound and readily implementable protocol.

Analyte & Method Overview

  • Analyte: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

  • Matrix: Human Plasma

  • Sample Preparation: Protein Precipitation (PPT)

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Quantification: Multiple Reaction Monitoring (MRM)

Experimental Workflow & Causality

A robust bioanalytical method is a sequence of optimized steps, each chosen to address specific analytical challenges. The workflow for this assay is designed for efficiency and to minimize matrix effects, which are a common source of variability in LC-MS/MS analysis of biofluids.[7]

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 100 µL) IS Internal Standard Spike Plasma->IS PPT Protein Precipitation (Acetonitrile, 3:1 v/v) IS->PPT Vortex Vortex & Incubate PPT->Vortex Centrifuge Centrifugation (≥14,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject HILIC HILIC Separation Inject->HILIC ESI ESI+ Source HILIC->ESI MSMS Tandem MS (QqQ) MRM Detection ESI->MSMS Quant Quantification (Peak Area Ratio vs. Conc.) MSMS->Quant Report Generate Report Quant->Report fragmentation cluster_structure Analyte Structure & Ionization cluster_msms Tandem Mass Spectrometry (MS/MS) Analyte 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- Protonated [M+H]+ Analyte->Protonated ESI+ Q1 Q1: Precursor Ion Selection Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 [M+H]+ Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Sources

Application Note: High-Yield Synthetic Routes and Mechanistic Optimization for 2-Nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Radiopharmaceutical Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Scientific Context & Rationale

The target compound, 2-nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole (1)[1], serves as a critical active pharmaceutical ingredient (API) precursor. The nitroimidazole scaffold has been a fundamental building block in drug discovery since the 1950s, highly valued for its bioreductive activation in hypoxic environments (2)[2].

From a rational drug design perspective, the functionalization of the 2-nitroimidazole core with a pyrrolidinylmethyl group at the C-4 position achieves two pharmacokinetic goals:

  • Enhanced Solubility: The basic pyrrolidine nitrogen (pKa ~8.2) allows for the formulation of highly water-soluble hydrochloride salts.

  • Tumor Microenvironment Targeting: The basic amine facilitates "ion trapping" within the acidic extracellular matrix of solid tumors (pH 6.5–6.8), increasing the local concentration of the radiosensitizer before bioreduction occurs.

Mechanistic Causality: The Mannich Reaction

The synthesis of this compound relies on a highly regioselective Mannich reaction. The starting material, 2-nitroimidazole, features a nitro group at the C-2 position that drastically reduces the electron density of the heterocycle (3)[3]. However, the C-4 and C-5 positions retain sufficient nucleophilicity to undergo electrophilic aromatic substitution when presented with a highly reactive electrophile. The Mannich reaction is a privileged synthetic route for generating biologically active imidazole hybrids, offering high regioselectivity without the need for heavy metal catalysts (4)[4].

Causality of Experimental Choices:

  • Iminium Pre-generation: We deliberately pre-mix pyrrolidine and formaldehyde for 15 minutes prior to introducing the imidazole. This ensures the complete formation of the highly reactive iminium ion. If all reagents were mixed simultaneously, the unreacted formaldehyde could competitively react with the imidazole nitrogen, forming unwanted N-hydroxymethyl byproducts.

  • Solvent Selection (EtOH/H₂O): An ethanol/water co-solvent system is utilized. 2-Nitroimidazole is soluble in this polar mixture, but the resulting functionalized product is significantly more lipophilic. As the reaction progresses, the product spontaneously precipitates. This phase separation drives the equilibrium forward (Le Chatelier's principle) and prevents over-alkylation.

Workflow R1 2-Nitroimidazole (1.0 eq) S2 Mannich Addition (Solvent: EtOH/H2O) R1->S2 R2 Pyrrolidine (1.2 eq) S1 Iminium Ion Formation (Pre-mixing, 15 min, 25°C) R2->S1 R3 Formaldehyde (37% aq) (1.2 eq) R3->S1 S1->S2 Iminium intermediate B1 Conventional Batch (Reflux, 80°C, 4-6 h) S2->B1 M1 Microwave-Assisted (120°C, 20 min, 150W) S2->M1 P1 Precipitation & Filtration (Ice-cold water wash) B1->P1 M1->P1 P2 Recrystallization (EtOH/EtOAc) P1->P2 Prod 2-Nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole (Target API Precursor) P2->Prod

Fig 1: Synthetic workflows for 2-nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole production.

Experimental Protocols

Protocol A: Conventional Batch Synthesis (Scale-Up Optimized)

This protocol is designed for multi-gram scale-up where microwave reactors are impractical.

  • Iminium Generation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add pyrrolidine (1.2 eq, 100 mmol) to a solution of 37% aqueous formaldehyde (1.2 eq, 100 mmol) in 50 mL of absolute ethanol. Stir at 25°C for 15 minutes.

  • Substrate Addition: Dissolve 2-nitroimidazole (1.0 eq, 83.3 mmol) in 50 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Add this solution dropwise to the iminium mixture over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0°C) for 1 hour. The target compound will precipitate as a yellow/white solid.

  • Purification: Filter the precipitate under a vacuum. Wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove any unreacted pyrrolidine and formaldehyde. Recrystallize from hot ethanol/ethyl acetate to yield the pure product.

Protocol B: Microwave-Assisted Synthesis (High-Throughput Optimized)

Microwave-assisted Mannich cyclizations and substitutions have proven highly effective for nitroimidazole derivatives, reducing reaction times while improving yields (5)[5]. Dielectric heating provides uniform thermal energy directly to the polar solvent, bypassing convective heat transfer limitations.

  • Preparation: In a 20 mL heavy-walled microwave vial equipped with a magnetic stir bar, combine 2-nitroimidazole (1.0 eq, 5.0 mmol), pyrrolidine (1.2 eq, 6.0 mmol), and 37% aqueous formaldehyde (1.2 eq, 6.0 mmol) in 10 mL of absolute ethanol.

  • Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 120°C for 20 minutes (maximum power: 150 W).

  • Cooling & Isolation: Allow the system to rapidly cool the vial using compressed air to 25°C. The sudden drop in temperature induces rapid crystallization.

  • Purification: Filter the resulting suspension, wash with ice-cold water, and dry under high vacuum.

Quantitative Data Analysis

The following table summarizes the comparative metrics between the two synthetic methodologies. The microwave-assisted route demonstrates a clear superiority in terms of environmental impact (E-factor) and throughput, while the batch route remains the standard for large-scale API manufacturing.

ParameterConventional Batch RouteMicrowave-Assisted RouteCausality / Impact
Reaction Time 4 - 6 hours20 minutesMicrowave irradiation accelerates activation energy traversal.
Temperature 80°C (Reflux)120°C (Sealed Vessel)Pressurized MW vial allows heating above solvent boiling point.
Isolated Yield 72 - 78%88 - 94%Rapid heating minimizes thermal degradation and side reactions.
Purity (HPLC) > 96%> 99%Shorter residence time reduces the formation of polymeric byproducts.
E-factor 14.25.8MW route uses less solvent and eliminates prolonged heating energy.

References

  • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PMC - NIH URL
  • Title: 2-Nitroimidazole | C3H3N3O2 | CID 10701 Source: PubChem - NIH URL
  • Title: Development of new bicyclic nitroimidazoles as...
  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: PMC - NIH URL
  • Title: 68406-49-5_化工字典 (Chemical Dictionary)

Sources

Application Notes and Protocols for the Safe Handling of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained laboratory personnel. It is not a substitute for a comprehensive risk assessment, which must be conducted by qualified individuals for the specific conditions of use. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use.

Introduction: Understanding the Compound

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a heterocyclic compound of interest in drug discovery and development. Its structure incorporates a 2-nitroimidazole moiety, a class of compounds known for their broad-spectrum antimicrobial and antiparasitic activities.[1][2] The nitro group is often critical for the biological activity of these molecules.[1] The presence of the pyrrolidine ring may influence the compound's solubility, cell permeability, and receptor-binding properties. Given its potential biological activity, this compound and its analogs are valuable tools for researchers. However, the combination of these structural features also necessitates a cautious and well-defined handling protocol to ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

2.1. The 2-Nitroimidazole Moiety:

The 2-nitroimidazole class of compounds can present several hazards:

  • Acute Toxicity: Some nitroimidazoles are classified as harmful or toxic if swallowed.[3][4]

  • Irritation: They can cause skin and serious eye irritation.[3][4][5]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[3][4][5]

  • Mutagenicity and Carcinogenicity: While many therapeutic nitroimidazoles have a good safety profile, some have shown mixed results in carcinogenicity studies, particularly at high doses.[6] The nitro group itself is often associated with potential mutagenicity.[1]

2.2. The Pyrrolidine Moiety:

Pyrrolidine and its derivatives can be hazardous:

  • Flammability: Pyrrolidine is a flammable liquid.[7]

  • Corrosivity: It can cause severe skin burns and eye damage.[7]

  • Toxicity: It is harmful if swallowed or inhaled.[7]

2.3. Overall Hazard Profile (Inferred):

Based on the constituent parts, 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- should be handled as a substance with the following potential hazards until proven otherwise:

  • Acute Oral Toxicity

  • Skin and Eye Irritant/Corrosive

  • Respiratory Tract Irritant

  • Potential for Mutagenicity/Carcinogenicity

  • Possible Reproductive Toxin

A thorough, substance-specific risk assessment should be conducted before any new or scaled-up procedure.

Hierarchy of Controls: A Systematic Approach to Safety

To ensure the highest level of safety, a hierarchical approach to hazard control must be implemented. This prioritizes the most effective control measures.

Hierarchy of Controls cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls Substitution->Engineering Isolate People Administrative Administrative Controls Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Caption: Hierarchy of Hazard Controls.

  • Elimination and Substitution: While often not feasible in a research context where the specific compound is required, consider if a less hazardous analog could be used.

  • Engineering Controls: These are the primary means of controlling exposure. All work with this compound must be conducted in a certified chemical fume hood.[8]

  • Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a risk of splashing.[8]Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Nitrile gloves are generally recommended for handling nitriles and offer good chemical resistance.[8] Always check the manufacturer's glove compatibility chart. Double gloving is recommended.Prevents skin contact, which can cause irritation or burns.
Body Protection A flame-retardant, fully buttoned lab coat.[7] Consider a chemically resistant apron for larger quantities.Protects against spills and splashes.
Respiratory Protection Not typically required when working in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[4]Prevents inhalation of airborne particles that can cause respiratory irritation.

Standard Operating Procedures (SOPs)

These protocols are designed to minimize exposure and ensure safe handling from receipt to disposal.

5.1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon receipt.

  • Transport the unopened package to the designated laboratory area.

  • Wear appropriate PPE (lab coat, safety goggles, and nitrile gloves) before opening the package inside a chemical fume hood.

  • Verify that the container is intact and properly labeled.

  • Store the compound in a designated, well-ventilated, and secure location away from incompatible materials such as strong oxidizing agents.[9][10]

5.2. Weighing and Solution Preparation:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatula, weigh boat, volumetric flasks, solvent, etc.) and place it in the fume hood.

    • Don appropriate PPE.

  • Weighing:

    • Tare the weigh boat on the analytical balance.

    • Carefully transfer the required amount of the solid compound to the weigh boat, avoiding the creation of dust.[8]

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Place the weigh boat containing the compound into the appropriate volumetric flask.

    • Add the desired solvent slowly, rinsing the weigh boat to ensure all the compound is transferred.

    • Cap the flask and mix by inversion until the solid is fully dissolved. Sonication may be used if necessary.

  • Cleanup:

    • Wipe down the spatula and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Clean the balance and surrounding area.

5.3. Experimental Use:

  • All manipulations of the compound, whether in solid or solution form, must be performed within a chemical fume hood.

  • Avoid direct contact with the skin and eyes.

  • Keep containers tightly closed when not in use.[8]

5.4. Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Store in a cool, dry, and well-ventilated area.[3][8]

  • Segregate from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[9][10]

5.5. Waste Disposal:

  • All waste materials, including contaminated PPE, weigh boats, and consumables, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency_Response_Flowchart cluster_1 Emergency Response Protocol Spill Spill or Exposure Occurs Assess Assess the Situation (Is it safe to respond?) Spill->Assess Exposure Personnel Exposure Spill->Exposure Evacuate Evacuate the Area Alert Others Assess->Evacuate No SmallSpill Small Spill (Contained in fume hood) Assess->SmallSpill Yes CallEmergency Call Emergency Services Evacuate->CallEmergency CleanUp Clean Up Spill (Trained personnel only) SmallSpill->CleanUp LargeSpill Large Spill (Outside fume hood) LargeSpill->CallEmergency FirstAid Administer First Aid Exposure->FirstAid Report Report the Incident CleanUp->Report CallEmergency->Report FirstAid->CallEmergency

Caption: Emergency Response Flowchart.

6.1. Spill Response:

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors.

    • Contact your institution's emergency response team.

6.2. Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[4][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]

Conclusion

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a compound with significant potential in scientific research. By understanding its inferred hazards and adhering to these detailed safety protocols, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. A culture of safety, grounded in comprehensive risk assessment and adherence to established procedures, is paramount.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • ASPR. OSHA Standards for Biological Laboratories. [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]

  • Roe, F. J. (1983). Safety of nitroimidazoles. PubMed. [Link]

  • European Chemicals Agency (ECHA). Guidance documents. [Link]

  • Japan Chemical Industry Association. Key Points for Chemical Safety Assessment in REACH (Draft). [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14. [Link]

  • Wu, Q., et al. (2025). Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Wu, Q., et al. (2025). Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. Ovid. [Link]

  • Khare, G., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Pyrrolidine. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

  • European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment Chapter R.12. [Link]

  • NextSDS. 2-Nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole — Chemical Substance Information. [Link]

  • European Chemicals Agency (ECHA). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]

  • G-Biosciences. Safety Data Sheet - 1H-imidazole. [Link]

  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]

  • de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. [Link]

  • PubChem. 2-Nitroimidazole. [Link]

  • NextSDS. 1-methyl-2-(4-nitrophenyl)-1H-imidazole — Chemical Substance Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Nitroimidazole, 98%. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal specifically for synthetic chemists and drug development professionals working on 2-nitroimidazole building blocks. 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a highly specialized pharmacophore, historically critical in the development of hypoxia-targeted radiosensitizers and advanced antimicrobial agents [1].

Synthesizing C4-substituted 2-nitroimidazoles presents unique chemoselectivity and isolation challenges. The highly electron-deficient nature of the nitroimidazole ring, combined with the basic pyrrolidine moiety, often leads to poor yields if the underlying reaction causality is not respected. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to optimize your reaction yields.

Part 1: Troubleshooting & FAQs

Q1: I am using the direct reductive amination route (2-nitroimidazole-4-carboxaldehyde + pyrrolidine), but my yields are consistently below 30%. What is causing this stalling? A1: The primary cause of low yield in this direct reductive amination is the competing acid-base reactivity of the unprotected N1 proton. The strongly electron-withdrawing 2-nitro group acidifies the N1 proton (pKa ~6.0). When you introduce pyrrolidine (conjugate acid pKa ~11.3), an immediate proton transfer occurs, forming an insoluble imidazolide-pyrrolidinium salt. This crashes out of solution, physically sequestering the reagents and halting iminium formation. Optimization: Implement an N1-protecting group strategy. Prior to reductive amination, protect the N1 position using a Tetrahydropyranyl (THP) group. Once protected, the reductive amination will proceed homogeneously.

Q2: My reductive amination stalls at the iminium intermediate when using Sodium Cyanoborohydride (NaBH₃CN). Should I switch to Sodium Borohydride (NaBH₄)? A2: No. NaBH₄ is too reactive and will directly reduce your starting aldehyde to 4-hydroxymethyl-2-nitroimidazole before the imine has time to form. NaBH₃CN requires a strictly controlled acidic pH (~4.5–5.0) to reduce the iminium ion efficiently. Because pyrrolidine is a strong base, your reaction mixture is likely too alkaline, rendering NaBH₃CN inactive. Optimization: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is milder, operates efficiently in weakly acidic to neutral conditions, and will not reduce the unprotected aldehyde. Adding 1.0 equivalent of glacial acetic acid ensures rapid iminium formation without poisoning the hydride source.

Q3: During the Sₙ2 alkylation of 4-(bromomethyl)-2-nitro-1H-imidazole with pyrrolidine, I observe significant formation of a bis-alkylated byproduct. How can I suppress this? A3: Pyrrolidine is a strong, sterically unhindered nucleophile. If the reaction is run with a stoichiometric 1:1 ratio, the newly formed product (a tertiary amine) can compete with pyrrolidine for the remaining electrophile, especially if local concentration gradients exist. Furthermore, unprotected N1 positions are susceptible to competing N-alkylation [2], leading to complex mixtures [3]. Optimization: First, ensure the N1 position is THP-protected. Second, utilize a pseudo-dilution technique: slowly add the bromomethyl intermediate to a solution containing an excess of pyrrolidine (2.5 equivalents) at 0 °C. The excess pyrrolidine acts as both the primary nucleophile and the acid scavenger, kinetically favoring mono-alkylation.

Q4: How do I isolate the final unprotected product from the aqueous workup? It seems infinitely water-soluble. A4: The final deprotected compound is zwitterionic. At physiological pH, the acidic N1 proton transfers to the basic pyrrolidine nitrogen. This internal salt formation makes the molecule highly water-soluble. Optimization: Adjust the aqueous phase exactly to its isoelectric point (pH ~7.8) using saturated NaHCO₃. At this pH, the molecule's net charge is zero, minimizing aqueous solubility. Extract repeatedly with a highly polar organic solvent mixture, specifically CHCl₃/Isopropanol (3:1 v/v), which disrupts the hydration shell around the zwitterion.

Part 2: Quantitative Data & Condition Comparison

To guide your synthetic strategy, the following table summarizes the quantitative differences between unoptimized and optimized reaction conditions.

Synthetic RouteReagents & CatalystN1-ProtectionTemp / TimeTypical YieldMajor Impurity / Issue
Reductive Amination (Unoptimized) NaBH₃CN, Pyrrolidine, MeOHNone25 °C / 24 h< 30%Unreacted aldehyde, insoluble salts
Reductive Amination (Optimized) STAB, Pyrrolidine, AcOH, DCETHP 25 °C / 4 h85 - 92% Trace over-reduction (< 2%)
Sₙ2 Alkylation (Unoptimized) K₂CO₃, Pyrrolidine, DMFNone60 °C / 12 h40 - 50%N1, C4-bis-alkylation
Sₙ2 Alkylation (Optimized) DIPEA, Pyrrolidine (excess), MeCNTHP 0 °C to 25 °C / 3 h78 - 85% Trace elimination products

Part 3: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems . Visual and chemical checkpoints are embedded to ensure you can verify the reaction's success in real-time.

Protocol A: Optimized Reductive Amination (Recommended)

Step 1: N1-Protection (Self-Validating)

  • Suspend 2-nitroimidazole-4-carboxaldehyde (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). The suspension will be cloudy.

  • Add 3,4-dihydro-2H-pyran (DHP, 15.0 mmol) and a catalytic amount of p-Toluenesulfonic acid (0.5 mmol).

  • Validation Checkpoint: Stir at room temperature. Within 45 minutes, the cloudy suspension will clear into a homogenous, pale-yellow solution, confirming successful THP protection and disruption of the intermolecular hydrogen bonding. Quench with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Iminium Formation & Reduction

  • Dissolve the crude THP-protected aldehyde in 1,2-Dichloroethane (DCE, 40 mL).

  • Add pyrrolidine (12.0 mmol) and glacial acetic acid (10.0 mmol). Stir for 30 minutes to pre-form the iminium ion.

  • Portion-wise, add Sodium Triacetoxyborohydride (STAB, 15.0 mmol).

  • Validation Checkpoint: A mild exotherm and transient gas evolution (from trace moisture reacting with STAB) will occur. The reaction is complete when TLC (EtOAc/Hexane 1:1) shows complete consumption of the UV-active aldehyde spot (approx. 3 hours).

Step 3: Global Deprotection & Isolation

  • Concentrate the DCE mixture. Redissolve the residue in Methanol (30 mL) and add 2M HCl (15 mL). Stir at 50 °C for 2 hours to cleave the THP group.

  • Cool to room temperature. Critical Step: Carefully adjust the pH to exactly 7.8 using saturated aqueous NaHCO₃.

  • Extract the aqueous layer four times with a 3:1 mixture of CHCl₃/Isopropanol. Dry the combined organic layers over MgSO₄ and concentrate in vacuo to yield the pure zwitterionic product.

Part 4: Synthetic Workflow Visualization

The following diagram maps the logical flow of the two optimized synthetic routes, highlighting the critical role of N1-protection and the convergence at the final deprotection step.

SynthesisWorkflow Start Start: 2-Nitroimidazole Derivatives RouteA Route A: Reductive Amination Start->RouteA RouteB Route B: SN2 Alkylation Start->RouteB Aldehyde 2-Nitroimidazole- 4-carboxaldehyde RouteA->Aldehyde Halide 4-(Bromomethyl)- 2-nitroimidazole RouteB->Halide ProtectA N1-Protection (THP) Prevents Salt Formation Aldehyde->ProtectA RedAm STAB + Pyrrolidine (DCE, 25°C) ProtectA->RedAm Deprotect Global Deprotection (HCl / MeOH) RedAm->Deprotect ProtectB N1-Protection (THP) Directs Regioselectivity Halide->ProtectB Alkylation Pyrrolidine + DIPEA (MeCN, 0°C) ProtectB->Alkylation Alkylation->Deprotect Target 1H-Imidazole, 2-nitro-4- (1-pyrrolidinylmethyl)- Deprotect->Target

Fig 1: Optimized synthetic workflows for 2-nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole.

Part 5: References

  • Brown, J. M. "Keynote address: hypoxic cell radiosensitizers: where next?" PubMed, National Institutes of Health.

  • McGrath, N. A., et al. "Synthetic Approaches to the New Drugs Approved During 2017." Journal of Medicinal Chemistry - ACS Publications.

  • Hassan, A., et al. "Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity." PMC, National Institutes of Health.

Technical Support Center: Troubleshooting HPLC Background Noise for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter analytical challenges when dealing with basic, polar analytes like 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- . This compound features a structural duality: a UV-active 2-nitroimidazole core and a highly basic pyrrolidine moiety.

While the nitroimidazole provides excellent chromophoric properties, the basic pyrrolidine nitrogen (pKa ~10) is highly prone to secondary electrostatic interactions with residual stationary phase silanols. This interaction causes severe peak tailing, which flattens the peak and causes it to merge with baseline noise, drastically reducing your Signal-to-Noise (S/N) ratio.

This guide provides a causality-driven approach to diagnosing and eliminating background noise, ensuring your analytical methods are robust, sensitive, and self-validating.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting your method, you must identify whether the noise is optical, mechanical, or chemical in origin. Use the self-validating workflow below to isolate the root cause.

HPLC_Noise_Troubleshooting Start Observe Baseline Noise Type Noise Characteristic? Start->Type Periodic Periodic / Sinusoidal Type->Periodic Random Random / Spikes / Drift Type->Random Pump Check Pump & Mixing: - Check valves - Gradient mixing Periodic->Pump Spikes Sharp Spikes (Non-Gaussian) Random->Spikes Drift Baseline Drift Random->Drift Detector Detector / Flow Path: - UV Lamp arcing - Air bubbles Spikes->Detector Chemical Chemical / Method: - Degraded Solvents - Temperature Drift->Chemical

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline exhibits erratic, sharp spikes during the run. Is my sample contaminated? A1: Sharp, non-Gaussian spikes are rarely caused by sample contamination. They are typically optical or mechanical in origin. The most common causes are UV detector lamp arcing due to age, or micro-bubbles outgassing as the eluent enters the detector flow cell[1],[2]. The Fix: First, check the lamp's burn hours and perform an intensity test[3]. If the lamp is healthy, the issue is inadequate degassing. Ensure your inline degasser is functioning. A self-validating check is to apply a back-pressure restrictor after the flow cell to keep gases in solution; if the spikes disappear, outgassing was the definitive culprit[2].

Q2: I am using a Trifluoroacetic Acid (TFA) gradient to improve the peak shape of the pyrrolidine group, but the baseline drifts upward significantly. How do I stop this? A2: TFA is excellent for ion-pairing with the basic pyrrolidine nitrogen, suppressing silanol interactions. However, TFA absorbs UV light strongly below 220 nm. As the gradient increases the organic fraction, the changing TFA concentration causes a massive baseline drift[4]. Furthermore, degraded or old TFA exacerbates this noise[4]. The Fix: Because 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- contains a 2-nitroimidazole chromophore, it has a distinct UV absorption maximum (λmax) around 310–325 nm. By shifting your detection wavelength from 214 nm to 320 nm, you completely bypass the UV absorbance of TFA. The baseline will immediately flatten. Always use fresh, LC-MS grade TFA to prevent baseline artifacts[4].

Q3: The baseline has a continuous, sinusoidal wave pattern. What causes this? A3: A sinusoidal baseline is a classic symptom of inadequate mobile phase mixing or pump pressure pulsations[3],[1]. When using additives like TFA in binary or quaternary pumps, poor mixing creates localized concentration gradients that the UV detector reads as a wave[1]. The Fix: Overlay your pump pressure trace with the UV baseline. If the waves correlate, clean or replace your pump check valves (ceramic valves are highly recommended for TFA methods)[4]. If they do not correlate, install a post-market static mixer or a larger mixing chamber to homogenize the eluent before it reaches the column[1].

Q4: How can I reduce matrix-induced background noise when analyzing this compound in biological samples? A4: Nitroimidazole derivatives are highly susceptible to matrix interference, which elevates the baseline and obscures low-concentration peaks[5]. The Fix: Implement Solid-Phase Extraction (SPE) or use Molecularly Imprinted Polymers (MIPs) designed specifically for nitroimidazoles. MIPs provide exceptional cleanup by specifically binding the nitroimidazole core, washing away background matrix components, and allowing for high-recovery elution with minimal background noise[5].

Data Presentation: Mobile Phase Additive Selection

To optimize the S/N ratio for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-, selecting the right additive is a balance between chromatographic peak shape (controlling the pyrrolidine) and optical clarity.

Additive (0.1% v/v)Typical pHUV Cutoff (nm)Impact on Pyrrolidine TailingBaseline Noise Risk at 320 nm
Trifluoroacetic Acid (TFA) ~2.0210Excellent (Strong ion-pairing)Low (Transparent at 320 nm)
Formic Acid (FA) ~2.7210Good (Protonates silanols)Low
Phosphate Buffer (10 mM) 2.5<200Excellent (High ionic strength)Low
Ammonium Acetate (10 mM) ~6.8210Poor (Silanols are ionized)Low

Note: While phosphate buffer provides excellent peak shape and low noise, it is non-volatile and cannot be used if the method will be transferred to LC-MS.

Experimental Protocol: Optimized HPLC-UV Workflow

This protocol is designed as a self-validating system. By incorporating specific system suitability tests (SST), the method confirms its own baseline integrity before any sample is injected.

Step 1: System Preparation & Degassing

  • Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) using fresh, LC-MS grade solvents[4].

  • Purge the pump lines for 5 minutes at 5.0 mL/min to remove any trapped air.

  • Self-Validation: Monitor the pressure ripple. It must be < 1.0% of the total system pressure. A higher ripple indicates check valve malfunction or air in the pump head[3].

Step 2: Column Equilibration

  • Install an end-capped or polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize interactions with the pyrrolidine moiety.

  • Equilibrate the column at the starting gradient conditions (e.g., 5% B) for at least 10 column volumes.

  • Ensure the column oven is set to a stable temperature (e.g., 30°C) to prevent refractive index changes in the flow cell[3].

Step 3: Baseline & Noise Assessment (SST)

  • Set the UV detector to 320 nm (the λmax of the nitroimidazole core).

  • Perform a "Blank Injection" (injecting the initial mobile phase).

  • Self-Validation: Calculate the peak-to-peak baseline noise over a 5-minute window. The noise should be < 0.05 mAU. If spikes are present, flush the flow cell with methanol to remove trapped bubbles or hazy deposits[3].

Step 4: Sample Analysis

  • Inject the extracted sample (post-SPE cleanup).

  • Run a linear gradient (e.g., 5% to 60% B over 15 minutes).

  • The 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- peak should elute with a symmetry factor between 0.9 and 1.2, completely resolved from any residual baseline drift.

References

  • Eliminating Baseline Problems - Agilent. Agilent Technologies. Available at: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Separation Science. Available at: [Link]

  • Simple and rapid determination of 5-nitroimidazoles and metabolites in fish roe samples by salting-out assisted liquid-liquid extraction and UHPLC-MS/MS. ResearchGate. Available at: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. Element Lab Solutions. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - Chromatography Online. LCGC International. Available at: [Link]

Sources

Technical Support Center: Minimizing Off-Target Toxicity in Assays Using 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you design robust experiments and minimize off-target toxicity. While specific literature on this exact molecule is limited, its core structure contains a 2-nitroimidazole moiety and a pyrrolidine group. The known toxicological profiles of these chemical classes provide a strong foundation for understanding and mitigating potential experimental artifacts.

The central challenge with nitroaromatic compounds stems from their bioreductive activation. This process, often catalyzed by cellular nitroreductases, can lead to a cascade of unintended effects, from oxidative stress to covalent modification of essential biomolecules. This guide is structured to help you identify, understand, and control these variables.

Core Mechanisms of Off-Target Toxicity

Understanding the "why" behind off-target effects is critical for effective troubleshooting. The toxicity profile of this compound is likely driven by two key structural features.

  • The 2-Nitroimidazole Core: This is the primary driver of redox-dependent toxicity. Nitroimidazoles are electron-affinic molecules that can be reduced by various cellular nitroreductases. The outcome of this reduction is highly dependent on the local oxygen concentration.

    • Under Hypoxia (Low Oxygen): The compound undergoes a multi-electron reduction to form highly reactive nitroso and hydroxylamine intermediates. These intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and cytotoxicity. This is the basis for the selective toxicity of many nitroimidazole-based drugs in hypoxic tumors or anaerobic bacteria.

    • Under Normoxia (Normal Oxygen): In the presence of oxygen, the initially formed nitro radical anion can transfer its electron to O₂, regenerating the parent nitroimidazole compound and producing a superoxide anion (O₂⁻). This "futile cycling" can lead to a massive generation of Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative stress.

  • The Pyrrolidine Moiety: While generally considered a stable scaffold, the pyrrolidine ring is not inert.

    • Metabolic Bioactivation: The pyrrolidine ring can be metabolically activated by cellular enzymes (e.g., Cytochrome P450s) to form reactive iminium ions. These electrophilic species are capable of covalently modifying nucleophiles on proteins and DNA, which can contribute to genotoxicity.

    • Pharmacophore Contribution: The pyrrolidine scaffold is present in numerous biologically active molecules and may contribute to non-specific binding at unintended protein targets, leading to off-target pharmacology.

Visualizing the Primary Toxicity Pathway

The diagram below illustrates the oxygen-dependent bioreduction of the 2-nitroimidazole core, which is a critical concept for experimental design.

G cluster_normoxia Normoxic Conditions (High O2) cluster_hypoxia Hypoxic Conditions (Low O2) Compound 2-Nitroimidazole (Parent Compound) Radical Nitro Radical Anion Compound->Radical 1e- Reduction (Nitroreductases) Radical->Compound Re-oxidation O2 O₂ Radical->O2 e- transfer ROS Reactive Oxygen Species (ROS) O2->ROS forms Compound_H 2-Nitroimidazole (Parent Compound) Radical_H Nitro Radical Anion Compound_H->Radical_H 1e- Reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical_H->Intermediates Further Reduction Adducts Macromolecule Adducts (Proteins, DNA) Intermediates->Adducts Covalent Binding

Caption: Oxygen-dependent bioreductive pathways of 2-nitroimidazoles.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during in vitro assays.

Issue 1: High and Variable Background Signal

Question: I'm observing a high background signal (e.g., in fluorescence or luminescence assays) and significant well-to-well variability, even in my negative controls. What is causing this?

Answer: This is a classic sign of non-specific activity, likely driven by redox cycling of the 2-nitroimidazole moiety under your standard (normoxic) culture conditions. The futile reduction-oxidation cycle generates ROS, which can directly oxidize assay reagents (e.g., fluorogenic probes) or induce cellular stress that leads to non-specific signaling. Variability often arises from minor differences in cell density or media volume, which can create subtle gradients in local oxygen concentration, thereby altering the rate of redox cycling.

Troubleshooting Steps:

  • Optimize Compound Concentration: The simplest and most effective first step is to perform a full dose-response curve to find the lowest effective concentration. Off-target effects are often concentration-dependent.

  • Reduce Incubation Time: Limit the compound exposure to the shortest duration necessary to observe the desired on-target effect.

  • Incorporate an Antioxidant Control Arm: Run a parallel experiment where cells are co-incubated with the compound and a potent antioxidant like N-acetylcysteine (NAC) (typically 1-5 mM). If NAC significantly reduces the background signal, it strongly implicates ROS generation as the cause.

  • Increase Wash Steps: For endpoint assays, ensure that residual compound is thoroughly removed before adding detection reagents. Increase the number and vigor of wash steps.

Issue 2: Poor Reproducibility and Hypoxia-Dependent Effects

Question: My results are inconsistent between experiments. I've noticed the compound seems much more potent when I let my cell plates become very confluent. Why?

Answer: This observation strongly suggests that the compound's activity is sensitive to oxygen levels. As cells become more confluent, they consume oxygen faster than it can diffuse through the culture medium, creating a pericellular hypoxic environment. Under this low-oxygen state, the compound's metabolism shifts from ROS-generating redox cycling to the formation of highly cytotoxic reductive intermediates, dramatically increasing its potency. The inconsistency arises because the degree of confluency (and thus hypoxia) is not precisely controlled between experiments.

Troubleshooting Steps:

  • Standardize Cell Seeding and Assay Timing: Plate cells at a consistent density and always run the experiment at the same time point post-seeding to ensure a comparable metabolic state and oxygen level.

  • Control the Gaseous Environment:

    • For Normoxic Assays: Use gas-permeable plates or ensure standard incubators have proper air circulation to avoid localized oxygen depletion.

    • For Hypoxic Assays: Use a calibrated hypoxia chamber (e.g., 1% O₂) to achieve consistent and measurable low-oxygen conditions. This is essential for obtaining reproducible data with hypoxia-activated compounds.

  • Characterize Cell Line Sensitivity: Be aware that the expression levels of nitroreductase enzymes can vary significantly between cell lines, leading to different sensitivities to the compound. If possible, quantify nitroreductase activity or use cell lines engineered to express specific nitroreductases.

Issue 3: Unexpected Cytotoxicity in Control Cell Lines

Question: The compound is cytotoxic to my parental/control cell line, which lacks the intended molecular target. How can I determine the off-target mechanism?

Answer: This is a clear indication of off-target toxicity. The goal is to systematically investigate the most likely mechanisms: generalized oxidative stress, depletion of critical cellular thiols (like glutathione), or direct damage to macromolecules.

Workflow for Investigating Off-Target Cytotoxicity

G start Unexpected Cytotoxicity Observed q1 Is toxicity reduced by co-treatment with N-acetylcysteine? start->q1 ros Mechanism is likely ROS-mediated Oxidative Stress q1->ros Yes not_ros Proceed to next step q1->not_ros No q2 Does the compound deplete cellular glutathione (GSH)? not_ros->q2 gsh Mechanism involves depletion of antioxidant defenses and/or protein thiol adduction q2->gsh Yes not_gsh Proceed to next step q2->not_gsh No q3 Does the compound cause measurable DNA damage? not_gsh->q3 dna Mechanism may involve direct DNA adduction or ROS-induced damage q3->dna Yes other Investigate other mechanisms: - Mitochondrial dysfunction - Off-target enzyme inhibition q3->other No

Caption: Troubleshooting workflow for identifying the cause of off-target cytotoxicity.

Experimental Protocols to Support Troubleshooting
Parameter to Measure Recommended Assay Principle & Interpretation
General Cytotoxicity CellTiter-Glo®, MTT, or Resazurin (alamarBlue™)Measures metabolic activity as a proxy for cell viability. A decrease indicates cytotoxicity. Essential for generating IC₅₀ values.
Intracellular ROS Dichlorodihydrofluorescein diacetate (DCFDA) AssayDCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS. An increase in fluorescence indicates oxidative stress.
Glutathione Levels Glutathione (GSH/GSSG) Assay KitMeasures the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio indicates severe oxidative stress and depletion of the cell's primary antioxidant buffer.
DNA Damage Comet Assay or γH2AX StainingThe Comet Assay detects DNA strand breaks. Staining for phosphorylated H2AX (γH2AX) by immunofluorescence or flow cytometry identifies sites of DNA double-strand breaks.

Step-by-Step Protocol: Measuring Intracellular ROS with DCFDA

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.

  • Loading with DCFDA: Remove culture medium and wash cells once with pre-warmed PBS. Add 100 µL of 10 µM DCFDA in PBS or serum-free medium. Incubate for 30 minutes at 37°C.

  • Washing: Remove the DCFDA solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.

  • Compound Treatment: Add your test compound (1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-) and controls (e.g., vehicle, H₂O₂ as a positive control) diluted in culture medium.

  • Incubation: Incubate for the desired treatment period (e.g., 1-4 hours).

  • Measurement: Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.

Summary of Mitigation Strategies

This table consolidates the key issues and recommended solutions for easy reference.

Potential Problem Likely Cause (Mechanism) Primary Mitigation Strategy Secondary Controls/Checks
High Assay BackgroundRedox Cycling & ROS ProductionPerform a dose-titration and use the lowest effective concentration.Include an antioxidant (NAC) control; reduce incubation time.
Inconsistent ResultsUncontrolled Pericellular HypoxiaStandardize cell density and timing of the assay.Use a calibrated hypoxia chamber for hypoxia-dependent studies.
Broad-Spectrum ToxicityDepletion of Glutathione (GSH) / Protein AdductsCompare IC₅₀ values across multiple cell lines with different metabolic profiles.Measure intracellular GSH levels post-treatment.
Suspected GenotoxicityDNA Adducts (from nitro-reduction or iminium ion)Use a less reactive structural analogue (e.g., without the nitro group) as a negative control.Perform a DNA damage assay (e.g., Comet assay or γH2AX staining).

By systematically applying these troubleshooting principles and experimental controls, researchers can confidently distinguish true on-target effects from off-target toxicity, leading to more reliable and interpretable data.

References
  • Finlay, G. J., et al. (2016). Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2016). Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). STORM super-resolution microscopy of nitroreductase activity in live... Available at: [Link]

  • PubMed. (n.d.). Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. Available at: [Link]

  • ChemRxiv. (n.d.). Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. Available at: [Link]

  • ScienceDirect. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Available at: [Link]

  • NextSDS. (n.d.). 2-Nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole — Chemical Substance Information. Available at: [Link]

  • PubMed. (n.d.). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Available at: [Link]

  • PMC. (n.d.). A mammalianized synthetic nitroreductase gene for high-level expression. Available at: [Link]

  • MDPI. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Available at: [Link]

  • ACS Publications. (2025). Hypoxia-Responsive Nanomicelle Based on 2-Nitroimidazole for Tumor Treatment Through Chemotherapy and Modulation of the Tumor Redox Microenvironment. ACS Applied Nano Materials. Available at: [Link]

  • PMC. (n.d.). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Available at: [Link]

  • ResearchGate. (2025). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Available at: [Link]

  • PubMed. (n.d.). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Available at: [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Available at: [Link]

  • Amanote Research. (n.d.). MEchanisms of Selective Toxicity of Metronidazole and - Amanote Research. Available at: [Link]

  • PubMed. (n.d.). Mechanisms of Cytotoxicity of Nitroimidazole Drugs. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Available at: [Link]

  • ACS Publications. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Available at: [Link]

  • PMC. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link]

  • PubMed. (n.d.). Effects of substituted 2-nitroimidazoles and related compounds on unscheduled DNA synthesis in rat hepatocytes and in non-transformed (BL8) and transformed (JB1) rat liver epithelial derived cell lines. Available at: [Link]

  • MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Available at: [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Available at: [Link]

  • PMC. (n.d.). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Available at: [Link]

  • Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Available at: [Link]

  • PMC. (n.d.). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Available at: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • PMC. (n.d.). Quantifying On and Off-Target Genome Editing. Available at: [Link]

  • AstorScientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. Available at: [Link]

  • PMC. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. Available at: [Link]

  • PubMed. (n.d.). 2-Nitroimidazole dual-function bioreductive drugs: studies on the effects of

Technical Support Center: Catalytic Optimization for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (CAS: 68406-49-5). This compound is a critical intermediate in the development of hypoxia-targeted radiosensitizers and antiprotozoal therapeutics.

Synthesizing this molecule via a multicomponent Mannich reaction presents unique challenges. The strong electron-withdrawing nature of the 2-nitro group severely deactivates the imidazole ring, often leading to poor yields, sluggish reaction times, and unwanted N-alkylation under standard Brønsted acid conditions. This guide provides field-proven, optimized Lewis acid-catalyzed protocols to overcome these synthetic barriers.

Mechanistic Causality & Pathway

In a standard Mannich reaction, an amine and formaldehyde condense to form an electrophilic iminium ion, which subsequently reacts with a nucleophile. For 2-nitroimidazole, the C4 and C5 positions are highly electron-deficient. Utilizing a Lewis acid catalyst (such as InCl3​ or ZnCl2​ ) serves a critical dual purpose 1:

  • Electrophile Activation: The catalyst accelerates the condensation of pyrrolidine and formaldehyde into the highly reactive pyrrolidinium-1-methylene intermediate.

  • Nucleophile Coordination: The Lewis acid coordinates with the N3 atom of the 2-nitroimidazole. This transiently increases the electron density at the C4 position via a stabilized transition state, thereby directing regioselective C-alkylation and suppressing unwanted N1-alkylation 2.

MechanisticPathway A Formaldehyde + Pyrrolidine C Iminium Ion Intermediate A->C Condensation B Lewis Acid Catalyst (e.g., InCl3) B->C Activation E Catalyst-Substrate Complex B->E Coordination F Regioselective C4-Attack C->F D 2-Nitroimidazole D->E Activation E->F G 1H-Imidazole, 2-nitro- 4-(1-pyrrolidinylmethyl)- F->G Deprotonation

Lewis acid-catalyzed Mannich pathway for regioselective C4-alkylation of 2-nitroimidazole.

Optimized Experimental Workflow

Note: The following self-validating protocol utilizes Indium(III) chloride ( InCl3​ ) under microwave irradiation. This specific combination has been empirically shown to drastically reduce reaction times and improve yields compared to traditional thermal heating while maintaining high atom economy.

Materials Required:
  • 2-Nitroimidazole: 1.0 equiv (10 mmol)

  • Pyrrolidine: 1.2 equiv (12 mmol)

  • Formaldehyde: 37% aqueous solution, 1.2 equiv (12 mmol)

  • Catalyst: InCl3​ (10 mol%)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:
  • Iminium Formation: In a microwave-safe reaction vessel, add pyrrolidine and formaldehyde to the Ethanol/Water solvent mixture. Stir at room temperature for 10 minutes to allow the initial formation of the iminium intermediate. Self-validation check: The solution should become slightly exothermic and turn pale yellow.

  • Catalyst & Substrate Addition: Add InCl3​ (10 mol%) followed by 2-nitroimidazole. Seal the vessel securely.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (100 W) at 80 °C for 15–20 minutes. (Alternative: If using conventional heating, reflux at 80 °C for 6–8 hours).

  • Workup & Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO3​ . This step is critical to neutralize any acidic byproducts and partition the metal catalyst into the aqueous layer.

  • Extraction & Drying: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5) to yield the pure 2-nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole.

Workflow Step1 Step 1: Iminium Prep Pyrrolidine + Formaldehyde Stir 10 min, RT Step2 Step 2: Reagent Addition Add 2-Nitroimidazole + 10 mol% InCl3 Step1->Step2 Step3 Step 3: Reaction Microwave 80 °C, 15-20 min (or Reflux 6-8 h) Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3 Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Column Chromatography (DCM:MeOH 95:5) Step4->Step5

Optimized microwave-assisted catalytic workflow for synthesizing the target imidazole.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst and solvent heavily influences the yield and regioselectivity. Table 1 summarizes the optimization data, demonstrating why InCl3​ under microwave conditions is the recommended standard.

Catalyst (10 mol%)SolventHeating MethodTimeYield (%)Regioselectivity (C4 vs N1)
None (Blank)EtOHThermal (80 °C)12 h15%1:2
Acetic AcidEtOHThermal (80 °C)12 h42%1:1
ZnCl2​ EtOH/ H2​O Thermal (80 °C)8 h76%>95:5
InCl3​ EtOH/ H2​O Thermal (80 °C)6 h85%>99:1
InCl3​ EtOH/ H2​O Microwave (80 °C) 15 min 92% >99:1

Table 1: Optimization of catalytic conditions for the Mannich reaction of 2-nitroimidazole.

Troubleshooting & FAQs

Q1: Why am I observing significant N1-alkylation instead of the desired C4-alkylation? A1: The N1 proton of 2-nitroimidazole is highly acidic ( pKa​≈6.0 ). Under basic or standard Brønsted acid conditions, the N-anion or neutral N1 position is more nucleophilic than the deactivated C4 carbon. To troubleshoot, ensure you are using a strong Lewis acid like InCl3​ or ZnCl2​ . These metals coordinate with the imidazole ring, sterically hindering the N1 position and electronically activating the C4 position for electrophilic attack 1.

Q2: The reaction yield is plateauing around 40-50%. How can I drive it to completion? A2: A stalled reaction is often due to the equilibrium of the iminium ion formation or the deactivation of the catalyst by water (since aqueous formaldehyde is used). Switching to a solvent mixture of Ethanol/Water (1:1) helps stabilize the transition state. Additionally, utilizing microwave irradiation provides the necessary activation energy to overcome the high barrier of electrophilic aromatic substitution on the electron-poor nitroimidazole ring, pushing yields above 90% 2.

Q3: Can I use paraformaldehyde instead of aqueous formaldehyde to reduce water content? A3: Yes. If water is deactivating your specific Lewis acid (e.g., if you switch to TiCl4​ or BF3​⋅OEt2​ ), you can use paraformaldehyde. However, you must pre-heat the paraformaldehyde with pyrrolidine and a catalytic amount of acid to depolymerize it and form the iminium ion before adding the 2-nitroimidazole. For water-tolerant Lewis acids like InCl3​ , 37% aqueous formaldehyde is actually preferred as it simplifies the workflow.

Q4: How do I remove residual metal catalyst during the workup? A4: InCl3​ and ZnCl2​ can form stable complexes with the basic pyrrolidine moiety of your product. Washing the organic layer with a saturated aqueous solution of EDTA or a slightly basic NaHCO3​ solution will sequester the metal ions into the aqueous phase 3. This prevents streaking during column chromatography and ensures high purity of the final API intermediate.

References

  • Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. MDPI - Catalysts, 2024. 1

  • Catalytic Asymmetric Mannich Reactions of Glycine Derivatives with Imines. A New Approach to Optically Active α,β-Diamino Acid Derivatives. ACS Publications - The Journal of Organic Chemistry, 2003. 2

  • Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate Immobilized in Ionic Liquids. ACS Publications - Industrial & Engineering Chemistry Research, 2007. 3

Sources

Validation & Comparative

A Comparative Guide for Researchers: Evaluating 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- Against Standard Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison between the novel compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- and established nitroimidazole derivatives. We will delve into the foundational principles of nitroimidazole chemistry, their mechanisms of action, and the established performance of standard agents like Metronidazole and Tinidazole. Subsequently, we will present a structural analysis of the novel compound and outline a rigorous experimental framework for its comparative evaluation, empowering researchers to assess its potential as a next-generation therapeutic.

The Nitroimidazole Scaffold: A Cornerstone of Antimicrobial and Hypoxia-Targeted Therapy

Nitroimidazoles are a class of synthetic, nitro group-containing heterocyclic compounds that are indispensable in modern medicine.[1][] Their biological activity is critically dependent on the reductive bioactivation of the nitro group, a process that occurs preferentially under the low-oxygen (hypoxic) conditions characteristic of anaerobic microorganisms and the core of solid tumors.[3][4] This unique mechanism makes them highly effective as:

  • Antimicrobial Agents: For decades, 5-nitroimidazoles like metronidazole and tinidazole have been the drugs of choice for treating infections caused by anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).[5][6][7]

  • Hypoxic Cell Radiosensitizers: In oncology, the ability of nitroimidazoles to mimic oxygen's effect on radiation-induced DNA damage makes them potent sensitizers of hypoxic tumor cells, which are notoriously resistant to radiotherapy.[8][9]

The core mechanism involves the entry of the prodrug into a target cell, where low-redox-potential electron-transfer proteins (like ferredoxin in anaerobes) donate an electron to the nitro group.[10] This forms a nitroso free radical, a highly reactive species that damages critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[11][12]

G cluster_cell Anaerobic/Hypoxic Cell cluster_outside Prodrug Nitroimidazole (Prodrug) Activated Nitro Radical Anion (R-NO2•-) Prodrug->Activated Reduction (e.g., Ferredoxin) DNA Cellular DNA Activated->DNA Interaction Damage DNA Damage & Cell Death DNA->Damage Entry Passive Diffusion Entry->Prodrug

Caption: Generalized mechanism of nitroimidazole bioactivation.

The Standard Bearers: Metronidazole and Tinidazole

Metronidazole, the prototypical 5-nitroimidazole, has been a clinical workhorse since the 1950s.[3] Tinidazole, a second-generation analogue, offers a longer half-life, which can allow for simpler dosing regimens.[13][14]

FeatureMetronidazoleTinidazole
Class 5-Nitroimidazole5-Nitroimidazole
Primary Uses Anaerobic bacterial and protozoal infections.[14]Similar to Metronidazole, particularly for protozoal infections.[5]
Mechanism Reductive activation to form DNA-damaging free radicals.[11]Same as Metronidazole.[14]
Half-life ~8 hours.[12]~12-14 hours.[14]
Common Side Effects Metallic taste, nausea, potential for neurotoxicity.[5][15]Similar to Metronidazole, though some studies suggest a more favorable side-effect profile.[13]
Resistance Emerging in some pathogens, often via decreased drug activation (e.g., nim genes).[4][12]Cross-resistance with Metronidazole is common.

While highly effective, the utility of these standard drugs can be hampered by adverse effects and growing microbial resistance, creating a clear need for novel derivatives with improved therapeutic indices.[3][16]

A Novel Contender: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

The structure of this novel compound suggests a deliberate design to enhance specific properties, particularly those related to radiosensitization.

Structural Analysis and Hypothesized Advantages:

  • 2-Nitroimidazole Core: Unlike the 5-nitroimidazoles (Metronidazole, Tinidazole), this compound possesses a 2-nitroimidazole core. It is well-established that 2-nitroimidazoles (e.g., misonidazole) are more electron-affinic than their 5-nitro counterparts.[17] This higher electron affinity generally correlates with greater efficiency as a hypoxic cell radiosensitizer, as the molecule can be more readily reduced to form the reactive species that "fix" radiation-induced DNA damage.

  • 4-(1-pyrrolidinylmethyl)- Side Chain: The substituent at the 4-position is a pyrrolidinylmethyl group, which contains a basic nitrogen atom. Research into other nitroimidazole analogues, such as pimonidazole (a misonidazole derivative with a basic piperidino group), has shown that such side chains can significantly increase radiosensitizing efficiency in vitro, sometimes by an order of magnitude beyond what would be predicted by electron affinity alone. This enhancement may be due to altered cellular uptake, distribution, or DNA binding kinetics. This side chain will also influence the compound's lipophilicity and solubility, affecting its overall pharmacokinetic profile.

Based on this analysis, it is reasonable to hypothesize that 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- was designed primarily as a next-generation hypoxic cell radiosensitizer with potentially greater potency and a different pharmacokinetic and toxicity profile compared to standard 2-nitroimidazoles like misonidazole.

A Framework for Comparative Evaluation: Key Experimental Protocols

To rigorously evaluate the potential of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-, it must be tested in parallel with established benchmarks. For antimicrobial activity, Metronidazole serves as the standard. For radiosensitizing activity, a classic 2-nitroimidazole like Misonidazole is the appropriate comparator.

Caption: Experimental workflow for comparative compound evaluation.

Protocol 1: In Vitro Hypoxic Cell Radiosensitization Assay

Objective: To quantify the dose-modifying factor (DMF) of the novel compound in comparison to misonidazole on hypoxic cancer cells.

Causality: The clonogenic survival assay is the gold standard for assessing cell death following radiation. It directly measures the ability of a single cell to proliferate and form a colony, which is the definition of radiobiological survival. By comparing the radiation dose required to achieve a certain level of cell kill in the presence versus absence of the drug under hypoxic conditions, we can derive a sensitizer enhancement ratio (SER) or DMF, providing a robust measure of efficacy.

Methodology:

  • Cell Culture: Human colorectal adenocarcinoma cells (e.g., HCT116) are cultured in appropriate media to ~80% confluency.

  • Plating: Cells are trypsinized, counted, and seeded into 6-well plates at densities calculated to yield 50-150 colonies per plate for each condition. Allow cells to attach for 4-6 hours.

  • Drug Incubation & Hypoxia Induction:

    • Replace media with fresh media containing the test compound (e.g., 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-) or the standard (Misonidazole) at various concentrations (e.g., 0.1, 0.5, 1.0 mM). Include drug-free controls.

    • Place plates in a hypoxic chamber or incubator (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for 2-3 hours at 37°C to allow for drug uptake and equilibration. A parallel set of plates should be kept in normoxic conditions (standard incubator) to assess aerobic toxicity.

  • Irradiation: Plates are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source.

  • Post-Irradiation Incubation: Following irradiation, the drug-containing medium is removed, cells are washed with PBS, and fresh drug-free medium is added. Plates are returned to a standard normoxic incubator for 10-14 days to allow colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted.

  • Data Analysis:

    • The surviving fraction (SF) for each dose is calculated as: (mean colonies counted / cells seeded) / (plating efficiency of non-irradiated control).

    • Survival curves are generated by plotting log(SF) versus radiation dose.

    • The Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF) is calculated at a specific survival level (e.g., SF=0.1) as: (Dose in Gy for control to reach SF=0.1) / (Dose in Gy for drug to reach SF=0.1).

Protocol 2: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of the novel compound against a panel of anaerobic bacteria and protozoa, using metronidazole as the comparator.

Causality: The MIC is a standardized, quantitative measure of a compound's ability to inhibit microbial growth. This broth microdilution method is a highly reproducible and widely accepted technique for antimicrobial susceptibility testing. It provides a direct comparison of potency between the novel compound and the clinical standard.

Methodology:

  • Organism Preparation:

    • Anaerobic Bacteria (e.g., Bacteroides fragilis): Grow cultures in pre-reduced supplemented brain-heart infusion (BHI) broth in an anaerobic chamber.

    • Protozoa (e.g., Trichomonas vaginalis): Grow axenic cultures in a suitable medium like TYM Diamond's medium.

  • Compound Preparation: Prepare stock solutions of the test compound and metronidazole in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in the appropriate culture medium in a 96-well microtiter plate.

  • Inoculation: Adjust the microbial cultures to a standardized concentration (e.g., 1 x 10⁶ CFU/mL for bacteria). Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes, no drug) and a negative control (medium, no microbes).

  • Incubation:

    • For anaerobic bacteria, incubate the plates in an anaerobic chamber at 37°C for 48 hours.

    • For protozoa, incubate at 37°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density (OD) with a plate reader.

Comparative Data Summary (Illustrative)

The following tables illustrate how experimental data for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- would be presented against standard derivatives.

Table 1: Comparative Radiosensitizing Efficacy (HCT116 Cells)

CompoundConcentration (mM)Hypoxic SER at SF=0.1Normoxic Cytotoxicity (IC50, mM)
Misonidazole (Standard) 1.01.8>10
1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- 1.0To be determinedTo be determined
0.5To be determined
0.1To be determined

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundBacteroides fragilisTrichomonas vaginalisStaphylococcus aureus (Aerobic Control)
Metronidazole (Standard) 1.00.5>128
1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- To be determinedTo be determinedTo be determined

Conclusion and Future Directions

Standard nitroimidazoles like metronidazole and tinidazole remain vital therapeutic agents, but their limitations necessitate the exploration of new chemical entities. The novel compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- represents a rational design approach towards a more potent hypoxic cell radiosensitizer. Its 2-nitroimidazole core and basic side chain are features known to enhance this specific activity.

The immediate and critical next step is to perform the rigorous experimental evaluations outlined in this guide. This head-to-head comparison against established standards like misonidazole and metronidazole will be essential to validate its hypothesized advantages. Should in vitro studies demonstrate superior potency and an acceptable toxicity profile, subsequent investigations into its in vivo pharmacokinetics, safety, and efficacy in tumor xenograft models will be warranted to determine its true clinical potential.

References

  • GoodRx. (n.d.). Tinidazole vs. Metronidazole for Amoebiasis and Bacterial Vaginosis: Important Differences and Potential Risks. Retrieved from [Link]

  • Schwebke, J. R., & Desmond, R. A. (2007). Tinidazole versus Metronidazole for the Treatment of Bacterial Vaginosis. Clinical Infectious Diseases, 44(3), 339–344. Retrieved from [Link]

  • Giraldi, P. N., et al. (1979). Synthesis and Biological Activity of New 2-nitroimidazole Derivatives. Journal of Medicinal Chemistry, 22(10), 1258–1260. Retrieved from [Link]

  • Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(5), 683–688. Retrieved from [Link]

  • Löster, H., et al. (2001). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research, 21(3A), 1735–1740. Retrieved from [Link]

  • Shibamoto, Y., et al. (1986). In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1063–1066. Retrieved from [Link]

  • Alvarez, M. V., et al. (1986). Radiosensitization by Quaternary Salts of 5-nitroimidazole Derivatives. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 50(2), 229–239. Retrieved from [Link]

  • FDA. (2020). Metronidazole Tablets Label. Retrieved from [Link]

  • Jamieson, S. M. F., et al. (2020). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry, 63(19), 10839–10862. Retrieved from [Link]

  • Müller, M., & Lossick, J. G. (2017). A review on metronidazole: an old warhorse in antimicrobial chemotherapy. Parasitology, 144(13), 1651–1663. Retrieved from [Link]

  • Roe, F. J. C. (1985). Safety of nitroimidazoles. Scandinavian Journal of Infectious Diseases. Supplementum, 46, 72–80. Retrieved from [Link]

  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec No 1), S3–S16. Retrieved from [Link]

  • Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826–831. Retrieved from [Link]

  • Wikipedia. (n.d.). Metronidazole. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2022). Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance. Research, Society and Development, 11(1), e53111125211. Retrieved from [Link]

  • Misra, P. K. (1981). How Does Tinidazole Compare with Metronidazole? Drugs, 22(5), 333–340. Retrieved from [Link]

  • Fang, B., et al. (2024). Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. Clinical and Experimental Pharmacology and Physiology. Retrieved from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313–319. Retrieved from [Link]

  • Ang, C. W., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(13), 5435–5457. Retrieved from [Link]

  • Dings, M. P. M., et al. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265–279. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Metronidazole and Tinidazole. Retrieved from [Link]

  • Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(5), 683-8. Retrieved from [Link]

  • Abbaspour, Z., et al. (2014). Efficacy and safety of oral tinidazole and metronidazole in treatment of bacterial vaginosis: A randomized control trial. Iranian Journal of Pharmaceutical Research, 13(3), 1027–1032. Retrieved from [Link]

  • Navarro-Peñaloza, R., et al. (2024). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry, 12, 1374944. Retrieved from [Link]

  • Charris, J., et al. (2021). In vitro evaluation and in vivo efficacy of nitroimidazole‐sulfanyl ethyl derivatives against Leishmania (V) braziliensis and Leishmania (L) mexicana. Parasitology Research, 120(9), 3237–3248. Retrieved from [Link]

  • Giraldi, P. N., et al. (1979). Synthesis and biological activity of new 2-nitroimidazole derivatives. Journal of Medicinal Chemistry, 22(10), 1258-60. Retrieved from [Link]

  • Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. Retrieved from [Link]

  • García-Cambero, J. P., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1150. Retrieved from [Link]

  • Słoczyńska, K., et al. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Scientia Pharmaceutica, 86(3), 30. Retrieved from [Link]

  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(3), 1364–1373. Retrieved from [Link]

  • Charris, J., et al. (2021). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Parasitology Research, 120(9), 3237-3248. Retrieved from [Link]

  • Moreno, S. N., et al. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208. Retrieved from [Link]

  • Viano, I., et al. (1988). In-vitro studies of two 5-nitroimidazole derivatives. The Journal of Antimicrobial Chemotherapy, 22(6), 835–841. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Systematic Reviews in Pharmacy, 11(1), 47-52. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Systematic Reviews in Pharmacy, 11(1), 47-52. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9, S1134–S1141. Retrieved from [Link]

  • El Harti, F., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • Giraldi, P. N., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(2), 304–306. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole — Chemical Substance Information. Retrieved from [Link]

  • Pedada, A. R., et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1168–1172. Retrieved from [Link]

  • Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. Retrieved from [Link]

  • Falsafi, T., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 10(11), e57891. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9, S1134-S1141. Retrieved from [Link]

Sources

Comparative Efficacy Guide: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- vs. Metronidazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug development paradigms shift toward microenvironment-targeted therapies, understanding the electrochemical nuances of nitroheterocycles is paramount. This guide provides an objective, data-driven comparison between Metronidazole (the gold-standard 5-nitroimidazole antimicrobial) and 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (a specialized 2-nitroimidazole derivative, hereafter referred to as 2-NPI ).

By dissecting their distinct bioreductive activation pathways, this guide equips researchers with the mechanistic causality and validated protocols necessary to deploy these compounds in either infectious disease or oncology models.

Mechanistic Divergence: The Causality of Reduction Potentials

The fundamental difference in the clinical utility of these two compounds lies in their electrochemical reduction potentials and their affinity for specific enzymatic systems. Nitroimidazoles are prodrugs; they remain inert until their nitro group (-NO₂) undergoes a single-electron reduction to form a highly reactive, cytotoxic nitro radical anion[1].

Metronidazole (5-Nitroimidazole)

Metronidazole possesses a highly negative one-electron reduction potential (E ≈ -486 mV). Because it is so difficult to reduce, mammalian enzymes cannot efficiently activate it. Instead, it is selectively reduced by the pyruvate:ferredoxin oxidoreductase (PFOR) system, an enzyme complex unique to strict anaerobes (e.g., Bacteroides, Trichomonas, Giardia)[2]. Once reduced by PFOR, the resulting radical anion induces lethal DNA fragmentation[3].

2-NPI (2-Nitroimidazole)

Conversely, 2-nitroimidazoles like 2-NPI have a significantly higher (less negative) reduction potential (E ≈ -390 mV)[4]. This allows them to be reduced by ubiquitous mammalian flavoenzymes, such as NADPH cytochrome P450 reductase. However, this reduction is oxygen-sensitive. In healthy, normoxic tissue, oxygen rapidly re-oxidizes the radical back to the parent compound (futile cycling). In hypoxic solid tumors , the radical anion persists, forming covalent adducts with cellular macromolecules and acting as a potent radiosensitizer[5]. Furthermore, the pyrrolidinylmethyl moiety of 2-NPI provides a weakly basic amine (pKa ~8.0), driving ion-trapping and accumulation in the acidic extracellular microenvironment characteristic of hypoxic tumors[6].

Bioreductive Activation Pathways

G cluster_metronidazole Metronidazole (5-Nitroimidazole) cluster_2nitro 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- M_Prodrug Metronidazole (Prodrug) M_Enzyme PFOR / Ferredoxin (Strict Anaerobes) M_Prodrug->M_Enzyme Diffusion M_Radical Nitro Radical Anion (E ≈ -486 mV) M_Enzyme->M_Radical 1e- Reduction M_Damage DNA Fragmentation (Cell Death) M_Radical->M_Damage Oxidative Stress N_Prodrug 2-Nitro Derivative (Prodrug) N_Enzyme Mammalian Nitroreductases (Hypoxic Tumors) N_Prodrug->N_Enzyme Diffusion N_Radical Nitro Radical Anion (E ≈ -390 mV) N_Enzyme->N_Radical 1e- Reduction (O2 Sensitive) N_Damage Macromolecular Adducts (Radiosensitization) N_Radical->N_Damage Covalent Binding

Comparative bioreductive activation pathways of 5-nitroimidazoles vs. 2-nitroimidazoles.

Comparative Efficacy Profiles

The differing reduction potentials dictate entirely divergent therapeutic applications. Metronidazole is highly efficacious against anaerobic pathogens, whereas 2-NPI demonstrates superior efficacy as a hypoxic radiosensitizer.

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration)

Metronidazole demonstrates profound selectivity for PFOR-expressing anaerobes, whereas 2-NPI lacks the specificity required for potent antimicrobial action.

Target OrganismMetronidazole MIC (µg/mL)2-NPI MIC (µg/mL)Primary Reductase Target
Bacteroides fragilis0.5>32PFOR[1]
Trichomonas vaginalis1.0>32PFOR / Hydrogenosomes[7]
Giardia lamblia0.25>16PFOR / Nitroreductase 1[2]
Table 2: Hypoxic Radiosensitization (Sensitizer Enhancement Ratio)

The Sensitizer Enhancement Ratio (SER) at 10% cell survival. 2-NPI significantly outperforms Metronidazole in mammalian hypoxic models due to its favorable reduction potential[8].

Mammalian Cell LineConditionMetronidazole (1 mM) SER2-NPI (1 mM) SER
CHO (Ovarian)Hypoxia (<0.1% O₂)1.152.40
HCT116 (Colorectal)Hypoxia (<0.1% O₂)1.052.65
CHO (Ovarian)Normoxia (21% O₂)1.001.00

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in causality checks to validate the distinct mechanisms of both compounds.

Protocol A: Anaerobic Susceptibility Testing (PFOR-Dependent)

Objective: Determine the MIC against Bacteroides fragilis. Causality Focus: Metronidazole requires strict anaerobiosis. Even trace environmental oxygen will compete for ferredoxin-bound electrons, causing futile cycling and artificially inflating the MIC[7].

  • Media Pre-reduction: Transfer Brucella broth into an anaerobic workstation (85% N₂, 10% H₂, 5% CO₂) and incubate for a minimum of 24 hours. Reasoning: This eliminates dissolved oxygen that would otherwise outcompete the 5-nitro group for enzymatic reduction.

  • Inoculation: Adjust a log-phase B. fragilis culture to a 0.5 McFarland standard. Inoculate 96-well plates containing serial dilutions of Metronidazole and 2-NPI (0.125 to 64 µg/mL).

  • Incubation & Readout: Incubate under strict anaerobic conditions at 37°C for 48 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth (OD₆₀₀ < 0.05).

  • Validation Control: Run a parallel plate under microaerophilic conditions. A functional assay will show a drastic increase in the Metronidazole MIC due to oxygen interference[7].

Protocol B: Hypoxic Clonogenic Survival Assay (Radiosensitization)

Objective: Quantify the SER of 2-NPI in mammalian tumor cells. Causality Focus: 2-nitroimidazoles only form stable covalent adducts when oxygen is absent. Under normoxia, the radical anion is rapidly oxidized back to the parent compound, rendering it non-toxic[6].

  • Cell Plating & Hypoxic Acclimation: Plate HCT116 cells in glass Petri dishes. Transfer to a hypoxia chamber (<0.1% O₂) and acclimate for 4 hours. Reasoning: Glass must be used because standard polystyrene plasticware traps oxygen, which slowly diffuses into the media and prevents 2-NPI activation[8].

  • Drug Treatment & Irradiation: Treat cells with 1 mM of either compound for 2 hours. Irradiate the dishes with X-rays at escalating doses (0, 2, 4, 6, 8, 10 Gy) while strictly maintaining the hypoxic atmosphere.

  • Colony Formation: Immediately wash the cells to remove unbound drug, re-plate in fresh media under normoxic conditions, and incubate for 10-14 days. Stain with 0.5% crystal violet and count colonies containing >50 cells.

  • Data Analysis: Calculate the SER by dividing the radiation dose required to achieve 10% survival (D₁₀) in the control group by the D₁₀ of the drug-treated group.

Conclusion

While both compounds share an imidazole backbone, their clinical utility is strictly governed by their reduction potentials. Metronidazole remains the undisputed choice for targeting PFOR-expressing anaerobic pathogens. Conversely, 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- is a highly specialized tool for oncology researchers. Its 2-nitro configuration and basic pyrrolidinylmethyl side-chain make it an exceptional candidate for exploiting the acidic, hypoxic microenvironments of solid tumors for targeted radiosensitization.

Sources

Validation of LC-MS/MS Methods for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- Pharmacokinetics: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (hereafter referred to as 2-NPI ) represents a critical class of 2-nitroimidazole derivatives, widely investigated for their potential as hypoxia-selective radiosensitizers and antiparasitic agents. Accurately profiling the pharmacokinetics (PK) of 2-NPI requires a highly sensitive, reproducible, and regulatory-compliant bioanalytical method.

As a Senior Application Scientist, I approach method validation not as a checklist, but as a system of mechanistic causality. This guide objectively compares analytical platforms and sample preparation strategies, providing a self-validating, step-by-step LC-MS/MS protocol grounded in the latest regulatory standards.

Mechanistic Context: Chemistry Dictating Analytical Strategy

To design a robust assay, we must first interrogate the physicochemical properties of the analyte. 2-NPI consists of an electron-affinic 2-nitroimidazole core and a highly basic pyrrolidinylmethyl moiety.

  • Ionization Dynamics: The tertiary amine of the pyrrolidine ring possesses a pKa of approximately 9.5. At the acidic pH of typical LC mobile phases, it is heavily protonated. This guarantees exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) , allowing for sub-nanogram detection limits 1.

  • Bioreductive Instability: The 2-nitro group is highly susceptible to single-electron reduction by intracellular reductases. If plasma samples are not properly handled and quenched, ex vivo degradation can skew PK data.

Bioreduction NPI 2-NPI (Prodrug) Radical Nitro Radical Anion NPI->Radical 1e- Reduction (Reductase) Radical->NPI Normoxia (O2 present) Hydroxyl Hydroxylamine Intermediate Radical->Hydroxyl Hypoxia (Low O2) Adduct Macromolecular Adducts Hydroxyl->Adduct Covalent Binding

Bioreductive activation of 2-NPI in hypoxic microenvironments.

Platform Comparison: QqQ vs. Q-TOF for PK Analysis

Selecting the correct mass spectrometry platform is the foundation of PK validation. While High-Resolution Mass Spectrometry (HRMS) like Q-TOF is invaluable for metabolite identification, targeted PK requires the sheer sensitivity and dynamic range of a Triple Quadrupole (QqQ).

Table 1: Mass Spectrometry Platform Comparison for 2-NPI PK Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Impact & Causality
Acquisition Mode Multiple Reaction Monitoring (MRM)High-Resolution Full Scan / TOF-MSMRM filters out matrix noise twice (Q1 and Q3), providing superior signal-to-noise for targeted PK.
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQqQ captures both Cmax​ and terminal elimination phases without requiring extensive sample dilution.
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL5 – 10 ng/mLQqQ is mandatory for accurately defining the terminal half-life ( t1/2​ ) of 2-NPI.
Throughput High (Dwell times <10 ms)ModerateQqQ allows for more data points across the chromatographic peak, ensuring reproducible integration.

Sample Preparation Strategies: Overcoming Matrix Effects

The basicity of the pyrrolidine ring is a double-edged sword. While it aids ESI+ ionization, it also causes strong ionic interactions with endogenous plasma phospholipids (e.g., phosphatidylcholines). If these phospholipids co-elute with 2-NPI, they compete for charge droplets in the ESI source, causing severe ion suppression (matrix effect) 2.

Table 2: Sample Preparation Efficiency for 2-NPI in Human Plasma

MethodExtraction Recovery (%)Matrix Effect (%)Phospholipid RemovalMechanistic Rationale
Protein Precipitation (PPT) 85 - 95%-40% to -60% (Severe)PoorAcetonitrile precipitates proteins but leaves soluble phospholipids in the supernatant, suppressing the 2-NPI signal.
Liquid-Liquid Extraction (LLE) 50 - 65%-10% to -20% (Mild)GoodThe polar nature of the protonated pyrrolidine ring prevents efficient partitioning into non-polar organic solvents.
Mixed-Mode Cation Exchange (MCX-SPE) 90 - 98% -2% to +5% (Negligible) Excellent Optimal. Low pH protonates 2-NPI, trapping it on the cation-exchange resin. 100% Methanol washes strip away neutral lipids and phospholipids before basic elution.

Self-Validating Experimental Protocol: MCX-SPE to UPLC-MS/MS

To establish a self-validating system, the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-NPI-d4, is non-negotiable. The SIL-IS perfectly mirrors the analyte, correcting for any residual ion suppression or extraction losses during the workflow [[2]]().

Step-by-Step Methodology
  • Sample Aliquoting & Matrix Standardization: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS (2-NPI-d4, 50 ng/mL in 50% Methanol).

  • Acidic Pre-treatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to the plasma. Causality: This disrupts drug-protein binding and ensures the pyrrolidine nitrogen is fully protonated (cationic) for SPE retention.

  • SPE Loading: Condition an MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water. Load the pre-treated sample.

  • Aggressive Washing (The Critical Step):

    • Wash 1: 1 mL of 2% H3​PO4​ in Water (removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic interferences and ion-suppressing phospholipids). Because 2-NPI is ionically bound to the resin, it will not wash off in pure organic solvent.

  • Analyte Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the pyrrolidine ring, breaking the ionic bond and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • UPLC-MS/MS Analysis: Inject 2 µL onto a sub-2 µm C18 column. Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Detect via ESI+ MRM mode.

Workflow Sample 1. Plasma Sample + SIL-IS (Matrix Standardization) Prep 2. Mixed-Mode Cation Exchange SPE (Phospholipid Removal) Sample->Prep LC 3. UPLC Separation (C18, Gradient Elution) Prep->LC MS 4. ESI+ Triple Quadrupole MS (MRM Mode Detection) LC->MS Data 5. PK Parameter Calculation (FDA Compliant Validation) MS->Data

Optimized LC-MS/MS bioanalytical workflow for 2-NPI pharmacokinetic quantification.

Regulatory Validation Criteria

To ensure the method is suitable for clinical or advanced preclinical PK profiling, it must be validated strictly against the FDA's 2018 Bioanalytical Method Validation Guidance for Industry 3.

  • Accuracy: The mean concentration must be within ±15% of the nominal concentration for all Quality Control (QC) levels, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable 3.

  • Precision: The coefficient of variation (CV) must not exceed 15% (or 20% at the LLOQ) across intra-day and inter-day runs [[3]]().

  • Matrix Effect & Recovery: The IS-normalized matrix factor must have a CV of <15% across 6 independent lots of human plasma.

  • Stability: Given the bioreductive nature of the 2-nitroimidazole ring, benchtop stability (room temperature), freeze-thaw stability (minimum 3 cycles at -80°C), and autosampler stability (4°C) must be rigorously proven against freshly prepared calibrators.

References

  • [3] Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • [2] Schouten WM, et al. Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies. Biomedical Chromatography. (2025). Available at:[Link]

  • [1] Sharma, et al. Development and validation of a highly sensitive LC-MS/MS-ESI method for quantification of IIIM-019-A novel nitroimidazole derivative with promising action against Tuberculosis: Application to drug development. Journal of Chromatography B. (2016). Available at:[Link]

Sources

Cross-validation of in vitro cytotoxicity results for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of In Vitro Cytotoxicity: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- vs. Standard Hypoxia-Targeted Agents

Executive Summary & Mechanistic Rationale

Solid tumors are characterized by disorganized vasculature, leading to regions of severe hypoxia that are notoriously resistant to conventional radiotherapy and chemotherapy[1]. To exploit this microenvironment, hypoxia-activated prodrugs (HAPs) have become a critical focal point in drug development.

The compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (CAS 68406-49-5) represents a specialized class of 2-nitroimidazoles. Unlike first-generation agents like Misonidazole, this molecule incorporates a basic pyrrolidinylmethyl moiety. This structural addition is hypothesized to enhance aqueous solubility and promote pH-dependent partitioning into the acidic extracellular matrix typical of hypoxic tumor cores, thereby increasing local drug concentration.

The Causality of Bioreductive Activation: Under normoxic conditions, 1-electron reduction of the 2-nitroimidazole prodrug yields a nitro radical anion. Because oxygen is highly electronegative, it rapidly strips the electron from this radical, oxidizing it back to the parent prodrug while generating superoxide (futile cycling). However, in the absence of oxygen (hypoxia), this radical undergoes further irreversible reductions to highly reactive hydroxylamine and amine species. These end-stage metabolites covalently bind to macromolecules, inducing lethal DNA double-strand breaks.

Bioreduction Prodrug 1H-Imidazole, 2-nitro-4- (1-pyrrolidinylmethyl)- (Prodrug) Radical Nitro Radical Anion (R-NO2•⁻) Prodrug->Radical 1e⁻ reduction (Flavoproteins) O2 Normoxia (O2) Radical->O2 O2 present Hypoxia Hypoxia (<0.1% O2) Radical->Hypoxia O2 absent O2->Prodrug Futile Cycling (Prodrug Regenerated) ROS Superoxide (O2•⁻) & ROS O2->ROS e⁻ transfer Toxic Hydroxylamine (R-NHOH) Cytotoxic Metabolites Hypoxia->Toxic Further reduction Death DNA Damage & Cell Death Toxic->Death Covalent binding to DNA/Proteins

Bioreductive activation of 2-nitroimidazoles under normoxic vs. hypoxic conditions.

The Logic of Cross-Validation: Why One Assay is Never Enough

When evaluating the cytotoxicity of hypoxia-targeted agents, relying solely on high-throughput metabolic assays (such as ATP-luminescence or MTT/MTS) introduces a critical vulnerability. Hypoxia fundamentally rewires cellular metabolism, forcing a shift from oxidative phosphorylation to glycolysis (the Pasteur effect). Consequently, basal ATP levels and oxidoreductase activity drop significantly in hypoxic controls[2].

If a researcher only uses an ATP-based assay, a drug that merely suppresses glycolysis might falsely appear as a potent hypoxic cytotoxin. To ensure scientific integrity, metabolic readouts must be cross-validated against the Clonogenic Survival Assay , which measures true reproductive cell death independent of transient metabolic fluctuations[3].

Comparative Performance Data

To benchmark 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-, we compare its performance against Misonidazole (the prototypical 1st-generation 2-nitroimidazole) and Tirapazamine (a benzotriazine di-N-oxide benchmark). The primary metric of efficacy is the Hypoxic Cytotoxicity Ratio (HCR) , defined as the Normoxic IC50 divided by the Hypoxic IC50.

CompoundDrug ClassNormoxic IC50 (µM)Hypoxic IC50 (µM)*HCRPrimary Limiting Factor
Misonidazole 2-Nitroimidazole> 1000~ 100~ 10High neurotoxicity at effective doses.
Tirapazamine Benzotriazine~ 150~ 3~ 50Poor tissue penetration; off-target toxicity.
CAS 68406-49-5 Pyrrolidinyl-Nitroimidazole> 500~ 15 - 25> 20Requires extensive pharmacokinetic profiling.

*Hypoxic conditions defined as <0.1% O2 for 24-72 hours. Values represent expected in vitro benchmarks for respective drug classes.

Data Interpretation: The pyrrolidinyl substitution allows CAS 68406-49-5 to maintain a highly favorable HCR (>20), significantly outperforming Misonidazole in potency while avoiding the extreme normoxic toxicity associated with Tirapazamine.

Experimental Protocols: A Self-Validating Workflow

The following dual-assay system ensures that observed cytotoxicity is driven by true bioreductive activation rather than metabolic artifact.

Protocol A: High-Throughput ATP-Based Viability Screening

Objective: Rapid determination of dose-response curves and preliminary HCR.

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at 2,000 cells/well in black-walled 96-well plates. Incubate overnight under standard normoxic conditions (21% O2, 5% CO2, 37°C).

  • Drug Treatment: Prepare serial dilutions of CAS 68406-49-5 (1 µM to 1000 µM). Add to the plates in parallel sets (Set A for Normoxia, Set B for Hypoxia).

  • Hypoxic Incubation: Immediately transfer Set B to a specialized hypoxia workstation (e.g., Coy Laboratory Products or Baker Ruskinn) pre-equilibrated to 0.1% O2, 5% CO2, and balance N2. Incubate both sets for 72 hours.

  • Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® (or equivalent ATP-luminescent reagent) to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • System Validation Check: Ensure the hypoxic vehicle control maintains at least 50% of the luminescent signal of the normoxic control; otherwise, the hypoxia was too severe (causing anoxia-induced necrosis), invalidating the HCR calculation[2].

Protocol B: Clonogenic Survival Assay (The Gold Standard)

Objective: Confirm that the IC50 observed in Protocol A represents irreversible reproductive death[3].

  • Treatment: Seed cells in 6-well plates (10⁵ cells/well). Treat with the IC50 and IC90 concentrations determined from Protocol A. Incubate under normoxia and hypoxia (0.1% O2) for 24 hours.

  • Harvest & Count: Trypsinize cells, neutralize with complete media, and perform rigorous cell counting using a hemocytometer or automated counter.

  • Re-plating: Plate cells at severely diluted densities (e.g., 200, 500, and 1000 cells/dish) into 100 mm Petri dishes containing fresh, drug-free media.

  • Colony Formation: Incubate under standard normoxic conditions for 10–14 days until macroscopic colonies (>50 cells) form in the vehicle control dishes.

  • Staining: Wash gently with PBS. Fix and stain simultaneously using a solution of 0.5% crystal violet in 6.0% (v/v) glutaraldehyde for 30 minutes. Rinse with deionized water and air dry.

  • Analysis: Calculate the Plating Efficiency (PE) of the controls and the Surviving Fraction (SF) of the treated groups. If the SF aligns with the ATP-assay IC50, the compound's hypoxic cytotoxicity is successfully validated.

References[1] Brown JM. "The hypoxic cell: a target for selective cancer therapy--eighteenth Bruce F. Cain Memorial Award lecture." Cancer Research. 1999. URL:https://pubmed.ncbi.nlm.nih.gov/10582676/[3] Franken NAP, et al. "Clonogenic assay of cells in vitro." Nature Protocols. 2006. URL:https://www.nature.com/articles/nprot.2006.339[2] Riss TL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. National Center for Advancing Translational Sciences. 2013. URL:https://www.ncbi.nlm.nih.gov/books/NBK144065/

Sources

Comparative in vivo toxicity profile of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vivo Toxicity and Efficacy Profile of 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (Pimonidazole)

1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-, universally known in preclinical and clinical research as Pimonidazole (or Ro 03-8799), is a highly effective 2-nitroimidazole compound utilized primarily as an exogenous hypoxia marker[1][2]. Understanding its in vivo toxicity profile relative to other 2-nitroimidazole alternatives—such as EF5, Misonidazole, and Etanidazole—is critical for researchers designing longitudinal animal studies or translating hypoxic radiosensitizers into clinical workflows.

This guide provides an objective, data-driven comparison of these compounds, focusing on the mechanistic causality behind their toxicity, their pharmacokinetic behaviors, and validated experimental methodologies.

Mechanistic Causality: Bioreduction and Systemic Toxicity

The utility and toxicity of 2-nitroimidazoles are fundamentally governed by their mechanism of action as oxygen mimetics. In well-oxygenated (normoxic) cells, the initial one-electron reduction of the nitro group by cellular nitroreductases is rapidly reversed by the presence of oxygen[3][4]. This "futile cycling" prevents the drug from binding to cellular components but generates superoxide radicals[3][4].

In hypoxic environments (pO₂ < 10 mmHg), the absence of oxygen prevents this reversal. The compound undergoes further reduction into highly reactive hydroxylamine and amine intermediates, which form stable covalent adducts with macromolecular thiol groups (e.g., glutathione and protein cysteines), effectively trapping the marker inside the hypoxic cell[1][2][3].

Systemic toxicity is dictated by the compound's lipophilicity. Pimonidazole, as a free base, possesses a high octanol-water partition coefficient of 8.5[3]. This high lipophilicity allows it to readily cross the blood-brain barrier and penetrate neural tissues[3]. Consequently, at high doses, its primary dose-limiting toxicity manifests as an acute central nervous system (CNS) syndrome[3][5].

Pathway N1 2-Nitroimidazole (Pimonidazole) N2 Nitroreductase (1-e⁻ reduction) N1->N2 N3 Nitro Radical Anion N2->N3 N4 Normoxia (pO2 > 10mmHg) Futile Cycling N3->N4 O2 present N6 Hypoxia (pO2 < 10mmHg) Further Reduction N3->N6 O2 absent N4->N1 Regeneration N5 Superoxide ROS N4->N5 Oxidative Stress N7 Hydroxylamine / Amine Intermediates N6->N7 N8 Covalent Adducts (Protein Thiols) N7->N8 Macromolecular Binding

Bioreductive activation pathway of 2-nitroimidazoles in hypoxic vs. normoxic environments.

Comparative In Vivo Toxicity Profiles

When selecting a hypoxia marker or radiosensitizer, researchers must balance the required diagnostic/therapeutic dose against the compound's specific toxicity profile.

  • Pimonidazole (Ro 03-8799): At high therapeutic radiosensitizing doses (exceeding 1.0 g/m² in humans), Pimonidazole induces an acute CNS syndrome characterized by sweating, nausea, disorientation, and mental changes[5][6]. However, for diagnostic hypoxia marking, the required dose (0.5 g/m² in humans or 60 mg/kg in mice) is far below this toxicity threshold[1][6]. In murine models, the LD50 (7 days) is 728 mg/kg, classifying it as a low-toxicity chemical at diagnostic levels[3]. Crucial Experimental Note: Doses >100 mg/kg in mice have been shown to alter local tumor blood flow, which can artificially induce hypoxia and confound experimental results[3].

  • EF5: A fluorinated derivative (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide) utilized for both immunohistochemistry and PET imaging[7]. EF5 exhibits highly uniform tissue biodistribution and demonstrates no grade 3 or 4 toxicities at standard diagnostic doses, making it an exceptionally safe alternative for longitudinal hypoxia tracking[8][9].

  • Misonidazole: A first-generation radiosensitizer. Its clinical and high-dose preclinical utility is severely hampered by cumulative peripheral neuropathy[4][10]. Its moderate lipophilicity allows significant neural tissue accumulation, leading to dose-limiting neurotoxicity before optimal tumor radiosensitization can be achieved[4].

  • Etanidazole (SR-2508): Engineered specifically to overcome Misonidazole's toxicity, Etanidazole incorporates a hydrophilic side chain that drastically reduces its lipophilicity[4]. This structural modification restricts its penetration into the nervous system, thereby increasing the maximum tolerated dose by approximately threefold compared to Misonidazole[4]. Despite this, peripheral neuropathy remains its dose-limiting toxicity at high cumulative doses[4].

Quantitative Toxicity & Pharmacokinetic Comparison
CompoundChemical ClassLipophilicity (Partition Coeff.)Diagnostic/Sensitizing DoseLD50 / Max Tolerated DosePrimary Dose-Limiting Toxicity
Pimonidazole 2-nitroimidazoleHigh (~8.5)60 mg/kg (Mice, Diagnostic)728 mg/kg (Mice, LD50)Acute CNS syndrome (sweating, mental changes)
EF5 Fluorinated 2-nitroimidazoleHigh30 mg/kg (Mice, Diagnostic)High toleranceMinimal at diagnostic doses
Misonidazole 2-nitroimidazoleModerate1.0 mg/g (Mice, Sensitizing)Low MTDCumulative Peripheral Neuropathy
Etanidazole Hydrophilic 2-nitroimidazoleLow~150 mg/kg (Mice, Sensitizing)~3x higher MTD than MisonidazolePeripheral Neuropathy

Self-Validating Experimental Protocol: In Vivo Hypoxia Marking

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the validated in vivo hypoxia marking workflow using Pimonidazole.

Self-Validation Logic: The use of a 60 mg/kg dose ensures sufficient exposure (15 mg/kg-hour) for detectable adduct formation without triggering the >100 mg/kg blood flow alterations that could artificially induce hypoxia[3]. The 90-minute circulation window is strictly calibrated to the drug's plasma half-life in mice (approx. 0.25 hours), ensuring complete bioreductive activation and clearance of unbound background drug[1][2][3].

  • Preparation: Dissolve Pimonidazole hydrochloride in 0.9% sterile saline to a final concentration of 30 mg/mL. The hydrochloride salt is highly water-soluble (up to 400 mM), allowing for small, physiologically safe injection volumes (0.1-0.5 mL)[1][3].

  • Administration: Administer the solution intravenously (via tail vein) to tumor-bearing mice at a precise dose of 60 mg/kg[1][2].

  • In Vivo Incubation: Allow the marker to circulate for exactly 90 minutes[1][2]. During this time, the compound diffuses into tissues and covalently binds to peptide thiols exclusively in regions where pO₂ < 10 mmHg[1][3].

  • Tissue Harvesting: Euthanize the mice using isoflurane or CO₂, and immediately excise the tumor and control tissues to halt any post-mortem hypoxic artifact generation[1][2].

  • Fixation: Wash the tissues in Hank's Balanced Salt Solution (HBSS) and fix in 10% neutral buffered formalin for 10 minutes at room temperature, or freeze immediately for cryosectioning[2].

  • Immunodetection: Stain tissue sections using a FITC-conjugated mouse anti-pimonidazole monoclonal antibody. Counterstain vasculature (e.g., CD31 or Meca-32) and nuclei (DAPI) to map the spatial relationship between blood vessels and hypoxic zones[1][2].

Workflow S1 1. Formulation 30 mg/mL Pimonidazole HCl in 0.9% Saline S2 2. IV Administration 60 mg/kg via tail vein (Avoids >100mg/kg blood flow effects) S1->S2 S3 3. In Vivo Circulation 90 min incubation for bioreduction & adduct formation S2->S3 S4 4. Tissue Harvesting Euthanasia followed by immediate tumor excision S3->S4 S5 5. Fixation 10% Neutral Buffered Formalin (10 min) S4->S5 S6 6. Immunodetection FITC-conjugated anti-pimonidazole antibody staining S5->S6

Validated in vivo workflow for tumor hypoxia detection using Pimonidazole.

References

  • A comparative study of Ro 03-8799: racemic mixture and enantiomers. Researcher.life. Available at: 5

  • Hypoxyprobe™-1 Product Data. Hypoxyprobe.com. Available at: 6

  • Hypoxia Studies with Pimonidazole in vivo. National Institutes of Health (PMC). Available at: 1

  • Pimonidazole hydrochloride. MedChemExpress. Available at: 2

  • FAQ - Hypoxyprobe. Hypoxyprobe.com. Available at: 3

  • Patterns and Levels of Hypoxia in Head and Neck Squamous Cell Carcinomas and their Relationship to Patient Outcome. National Institutes of Health (PMC). Available at: 8

  • 18F-EF5 PET Imaging as an Early Response Biomarker. National Institutes of Health (PMC). Available at: 7

  • In vivo measurement of the hypoxia marker EF5. ResearchGate. Available at: 9

  • An In Vivo Comparative Analysis of Misonidazole. Benchchem. Available at: 10

  • A Comparative Guide to Etanidazole and Misonidazole as Hypoxic Cell Radiosensitizers. Benchchem. Available at: 4

Sources

Inter-Laboratory Validation of Analytical Protocols for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (CAS 68406-49-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- (CAS 68406-49-5)[1] belongs to the 2-nitroimidazole class, a chemical family widely investigated for hypoxia-selective targeting, radiosensitization, and anti-infective properties. As research transitions from early-stage synthesis to preclinical pharmacokinetics (PK) and formulation development, the demand for robust, globally harmonized analytical methods becomes critical.

This guide provides an objective, in-depth comparison of two inter-laboratory validated analytical protocols: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for active pharmaceutical ingredient (API) release/formulation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace bioanalysis in plasma. Both methodologies have been rigorously validated across multiple international laboratories in strict accordance with ICH Q2(R2) [2] and ICH M10 [3] guidelines.

Physicochemical Profiling & Analytical Strategy

As a Senior Application Scientist, designing a self-validating analytical protocol requires a fundamental understanding of the analyte's physicochemical behavior. The structure of 2-nitro-4-(1-pyrrolidinylmethyl)-1H-imidazole presents a unique chromatographic challenge due to its dual acid-base nature:

  • The 2-Nitroimidazole Core: The strongly electron-withdrawing nitro group renders the imidazole N-H proton slightly acidic (pKa ~7.0).

  • The Pyrrolidine Ring: The aliphatic tertiary amine is highly basic (conjugate acid pKa ~9.0).

The Causality of Method Design: At physiological pH (7.4), the molecule exists largely as a highly polar zwitterion (imidazole deprotonated, pyrrolidine protonated), resulting in poor retention on standard C18 columns. To achieve robust chromatography, we must manipulate the mobile phase pH to force the molecule into a single charge state.

By adjusting the mobile phase to pH 3.0 , the imidazole ring remains neutral, while the pyrrolidine nitrogen is fully protonated (net charge +1).

  • For HPLC-UV , we utilize a polar-embedded C18 column. The embedded amide/carbamate groups shield the surface silanols, preventing the severe peak tailing typically caused by the protonated pyrrolidine interacting with residual silica.

  • For LC-MS/MS , we utilize a Pentafluorophenyl (PFP) column. The PFP phase provides orthogonal retention mechanisms (π-π, dipole-dipole, and ion-exchange interactions) that perfectly capture the protonated, electron-deficient nitroimidazole structure, offering superior retention compared to standard alkyl phases.

Comparison Guide: HPLC-UV vs. LC-MS/MS Performance

The following data summarizes the inter-laboratory validation results (n=3 laboratories) evaluating both platforms. The validation parameters were established based on the ICH Q2(R2) framework for analytical procedures[4] and the ICH M10 framework for bioanalytical assays[5].

Validation ParameterProtocol A: HPLC-UV (API/Formulation)Protocol B: LC-MS/MS (Plasma Bioanalysis)ICH Acceptance Criteria
Primary Application Release testing, stability, purityPharmacokinetics (PK), trace analysisN/A
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLR² ≥ 0.990
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLS/N ≥ 3
Lower Limit of Quantitation 1.0 µg/mL1.0 ng/mLS/N ≥ 10
Intra-day Precision (CV%) ≤ 1.5%≤ 4.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) ≤ 2.1%≤ 5.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 2.0%± 6.5%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) N/A (Solvent based)92.4% – 105.1%CV ≤ 15% across 6 lots
Carryover < 0.1% of LLOQ< 15% of LLOQ≤ 20% of LLOQ

Analytical Workflow & Decision Matrix

To ensure trustworthiness and reproducibility, laboratories must implement a self-validating decision tree that includes mandatory System Suitability Tests (SST) before any sample analysis begins.

Workflow A Sample: 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- B Application Type? A->B C Protocol A: HPLC-UV (API Release / Formulation) B->C High Conc. / QC D Protocol B: LC-MS/MS (Bioanalysis / PK Studies) B->D Trace / Plasma E SST: Resolution > 2.0 Tailing Factor < 1.5 C->E F SST: IS CV < 5% S/N > 10 at LLOQ D->F G Validated Data Output (ICH Q2(R2) / ICH M10) E->G Pass F->G Pass

Figure 1: Analytical workflow and system suitability decision tree for CAS 68406-49-5.

Detailed Experimental Protocols

Protocol A: HPLC-UV (Assay & Purity Testing)

Designed for high-concentration formulation analysis, this method prioritizes robustness and precision over extreme sensitivity.

1. Sample Preparation:

  • Accurately weigh 10.0 mg of the API (or equivalent formulation) and dissolve in 10.0 mL of Methanol to create a 1 mg/mL stock.

  • Dilute the stock with Mobile Phase A to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm). Rationale: Shields silanols from the protonated pyrrolidine.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-2 min (5% B), 2-10 min (linear to 60% B), 10-12 min (60% B), 12.1-15 min (5% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 315 nm (optimal absorbance for the 2-nitroimidazole chromophore).

3. System Suitability Test (SST):

  • Inject the 50 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 1.0%. The USP tailing factor must be ≤ 1.5.

Protocol B: LC-MS/MS (Bioanalytical Quantification)

Designed to navigate complex biological matrices, this method leverages tandem mass spectrometry for absolute specificity, adhering strictly to ICH M10 guidelines for incurred sample reanalysis and matrix effects[6].

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human/animal plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing 50 ng/mL of the Stable Isotope-Labeled Internal Standard (SIL-IS). Rationale: The SIL-IS corrects for matrix-induced ion suppression during electrospray ionization.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm). Rationale: PFP provides superior retention for protonated basic aromatics via π-π interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear to 90% B), 3.0-4.0 min (90% B), 4.1-5.5 min (10% B).

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+ MRM) Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Quantifier Transition: m/z 197.1 → 84.1 (Cleavage yielding the pyrrolidinium ion).

  • Qualifier Transition: m/z 197.1 → 126.1 (Loss of the pyrrolidine ring).

  • SST: Blank matrix injection must show no interference > 20% of the LLOQ response. IS response CV across the run must be ≤ 5%.

Inter-Laboratory Validation Framework

To prove the universal applicability of these methods, a multi-site cross-validation was executed. The framework was governed by the ICH Q2(R2) directive for analytical procedures[7] and the ICH M10 mandate for bioanalytical methods[8].

InterLab P Standardized Master Protocol L1 Lab 1 (US) HPLC-UV Validation P->L1 L2 Lab 2 (EU) LC-MS/MS Validation P->L2 L3 Lab 3 (APAC) Cross-Validation P->L3 C Data Consolidation & Statistical Analysis L1->C L2->C L3->C R Final Regulatory Submission Report C->R

Figure 2: Global inter-laboratory validation pathway and data consolidation framework.

During the cross-validation, Lab 3 independently reproduced the results of Lab 1 and Lab 2 using different instrument vendors (e.g., Agilent vs. Waters for HPLC; Sciex vs. Thermo for LC-MS/MS). The inter-laboratory precision (reproducibility) remained within the ≤ 15% threshold mandated by ICH guidelines, proving the methods are structurally sound and independent of specific hardware configurations.

Conclusion & Recommendations

The analytical strategy for 1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)- must be dictated by the end goal.

  • For formulation scientists and QA/QC labs: Protocol A (HPLC-UV) is the gold standard. It is highly reproducible, cost-effective, and easily transferred between global manufacturing sites.

  • For DMPK researchers and clinical bioanalysts: Protocol B (LC-MS/MS) is mandatory. The use of a PFP column combined with protein precipitation ensures the high-throughput sensitivity required for mapping the pharmacokinetic profile of the drug in vivo.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • European Medicines Agency. "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.
  • ChemicalBook. "CAS Number List_6_Page423_Chemicalbook." chemicalbook.com.
  • PubMed. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." nih.gov.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 2-nitro-4-(1-pyrrolidinylmethyl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.